The primary commercial source of anacardic acid is Cashew Nut Shell Liquid (CNSL). Its specific composition can vary significantly depending on the plant species and processing methods [1].
The table below outlines key plant sources within the Anacardiaceae family that contain this compound or related bioactive compounds.
| Plant Species | Part of Plant | Key Compounds/Notes |
|---|---|---|
| Cashew (Anacardium occidentale) | Nut Shell [2] [3] [1] | Richest source; ~70% of natural CNSL is anacardic acids [2] [1]. |
| Mango (Mangifera indica) | Stem Bark [4] | Aqueous extract (Vimang); contains polyphenols, demonstrates anti-inflammatory effects [4]. |
| Indian Marking Nut (Semicarpus anacardium) | Fruit/Shell [5] | Contains anacardic acids as part of phenolic lipid mixture [5]. |
| Pistachio (Pistacia vera) | Shell [5] | Contains anacardic acids as part of phenolic lipid mixture [5]. |
| Lannea velutina | Leaves [6] | Used traditionally for inflammation; rich in phenols (e.g., myricetin, gallic acid) [6]. |
| Sorindeia juglandifolia | Leaves [6] | Used traditionally for inflammation; rich in phenols (e.g., gallic acid, ethyl gallate) [6]. |
| Rhus species [7] | Various | Documented in traditional medicine; contains bioactive flavonoids and acids. |
| Schinus species [7] | Various | Documented in traditional medicine; contains bioactive flavonoids and acids. |
This compound exhibits a wide range of biological activities mediated through specific molecular mechanisms, making it a promising candidate for therapeutic development.
The table below summarizes its core biological activities and mechanisms.
| Biological Activity | Key Mechanisms of Action | Experimental Evidence/Notes |
|---|---|---|
| Antimicrobial [1] | Potent against Gram-positive bacteria [3] [1]; disrupts microbial membranes/cellular processes. | Most active against Streptococcus mutans and Propionibacterium acnes [1]; effectiveness depends on side chain unsaturation [1]. |
| Anticancer [8] [9] [5] | Inhibits histone acetyltransferases (HATs) like p300 and Tip60 [9] [5]; induces apoptosis; inhibits NF-κB signaling [9] [5]. | Sensitizes cancer cells to radiation [9]; suppresses tumor necrosis factor (TNF)-α-induced anti-apoptotic proteins [9] [5]. |
| Anti-inflammatory [8] [4] [9] | Suppresses production of NO, PGE2; inhibits expression of iNOS, COX-2, and pro-inflammatory cytokines [4]; inhibits NF-κB pathway [9]. | In vivo models (e.g., rat paw edema) show significant inhibition of inflammation [6]. |
| Antioxidant [1] | Inhibits ROS-producing enzymes like xanthine oxidase and lipoxygenase [9]. | Contributes to anti-inflammatory and cardioprotective effects [9]. |
Modern analytical techniques are crucial for standardizing extracts and understanding the impact of processing on this compound composition.
Extraction Methods: The choice of method significantly impacts the chemical profile. Solvent extraction (e.g., Soxhlet) yields "natural CNSL" rich in anacardic acids, while thermal methods (e.g., roasting, steaming, mechanical pressing) cause decarboxylation, converting anacardic acids to cardanol [10] [1]. Supercritical CO₂ extraction is a green alternative that avoids thermal degradation [1].
Lipidomics Analysis: Non-targeted lipidomics reveals that CNSL's lipid fingerprint is complex, containing glycerophospholipids, fatty acyls, and prenol lipids beyond its known phenolic lipids. Pre-treatment methods significantly alter this profile [10].
> CNSL processing pathways and compositional outcomes
Electrochemical methods offer a "green" route for valorizing this compound into organic acids and polymeric materials [2].
Objective: To investigate the electrochemical transformation of this compound into low-molecular-weight organic acids and polymeric materials [2].
Key Methodology:
Mechanism Insight: The CV data suggests a sequence: this compound → phenoxyl radicals → hydroquinones/benzoquinones → ring-opening → organic acids. A competing polymerization pathway leads to polymeric material formation [2].
> Electrochemical transformation pathway of this compound
Anacardic acids from the Anacardiaceae family represent a promising and sustainable resource for developing new therapeutic agents. Future research should focus on:
This whitepaper presents a systematic analysis of the structure-activity relationship (SAR) of anacardic acid and its derivatives, focusing on their therapeutic potential against cancer, antibiotic-resistant bacteria, and other diseases. This compound, a natural phenolic lipid derived from cashew nut shell liquid (CNSL), demonstrates diverse bioactivities but faces limitations including high lipophilicity and low bioavailability. Through rational structural modifications, researchers have developed derivatives with enhanced pharmacological properties and target specificity. This report synthesizes current research findings, provides detailed experimental protocols, and identifies promising directions for future drug development campaigns based on this compound scaffold optimization. The information presented herein is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecular scaffold for therapeutic applications.
Anacardic acids are salicylic acid derivatives featuring a mixed aromatic and aliphatic structure with a 15-carbon alkyl side chain at the C6 position of the phenolic ring. These compounds are primarily extracted from the cashew nut shell (Anacardium occidentale), where they constitute approximately 60-65% of natural cashew nut shell liquid (CNSL) when extracted via cold solvent methods [1]. The alkyl side chain exists with varying degrees of unsaturation: approximately 5-8% saturated (C15:0), 48-49% monoene (C15:1), 16-17% diene (C15:2), and 29-30% triene (C15:3) in natural CNSL [1]. This variation in side chain unsaturation profoundly influences the compound's biological activity and physicochemical properties.
The biosynthesis of anacardic acids in plants follows a pathway similar to that of other phenolic lipids, originating from the polyketide pathway.- The extraction methodology significantly impacts this compound composition, with thermal processing leading to decarboxylation that converts anacardic acids to cardanol [1]. Industrial-scale isolation typically employs the Paramashivappa method, which involves precipitation as calcium anacardate followed by acidification to regenerate this compound [1]. More recently, supercritical carbon dioxide extraction has emerged as an efficient alternative, enabling isolation of high-purity this compound (82% of total content) under optimized conditions of 50°C and 300 bar pressure [2].
The structure-activity relationship of this compound derivatives revolves around the balanced amphipathic nature of the molecule, consisting of a hydrophilic "head" (salicylic acid moiety) and a hydrophobic "tail" (alkyl side chain). Extensive SAR studies have revealed that modifications to either region significantly influence biological activity, specificity, and pharmacokinetic properties [1] [3].
The salicylic acid moiety serves as a critical pharmacophore responsible for target recognition and binding interactions. Key findings regarding head group modifications include:
The alkyl side chain length, degree of unsaturation, and branching profoundly impact membrane interaction, cellular uptake, and lipophilicity:
Table 1: Structural Features and Corresponding Biological Activities of this compound Derivatives
| Structural Feature | Biological Activity Correlation | Optimal Structure | Potency (MIC/IC₅₀) |
|---|---|---|---|
| Side chain unsaturation | Antibacterial vs S. mutans | Triene (C15:3) | MIC = 1.56 µg/mL [1] |
| Side chain length | Antibacterial vs S. mutans | C15 | MIC = 0.78 µg/mL [2] |
| Branching | Anti-MRSA activity | 4',8'-Dimethylnonyl | MIC = 0.78 µg/mL [2] |
| Head group modification | SUMO E1 inhibition | Native salicylic acid | IC₅₀ = 2.1 µM [4] |
| Side chain cyclization | Anti-MRSA activity | Cyclododecyl | Moderate activity [2] |
Table 2: Influence of Alkyl Chain Unsaturation on Antibacterial Activity (MIC in µg/mL)
| Bacterial Strain | Saturated (C15:0) | Monoene (C15:1) | Diene (C15:2) | Triene (C15:3) | Standard Drug |
|---|---|---|---|---|---|
| S. mutans ATCC 25175 | >800 [1] | 6.25 [1] | 3.13 [1] | 1.56 [1] | Vancomycin (1) [1] |
| S. aureus ATCC 12598 | >800 [1] | 100 [1] | 25 [1] | 6.25 [1] | Methicillin (1.56) [1] |
| P. acnes ATCC 11827 | 0.78 [1] | 0.78 [1] | 0.78 [1] | 0.78 [1] | Amoxicillin (0.117) [1] |
The synthesis of this compound derivatives typically follows a modular approach focusing on separate modifications to the head group and tail region:
Side chain modification: The variable alkyl chains can be introduced through Wittig reactions between salicylaldehyde derivatives and appropriate phosphonium salts, followed by oxidation of the aldehyde to carboxylic acid [2]. Challenges in this route include the need for protecting groups and the sensitivity of the Wittig reaction to carboxylic acid functionalities, which can be addressed by using sodium salts of the acids to improve yields [2].
Head group modification: Directed ortho-metalation reactions using tertiary amides as strong ortho-directing groups enable specific substitution patterns on the aromatic ring [2]. Subsequent cleavage of the directing group reveals the final product. This method allows for systematic variation of substituents on the phenolic ring while maintaining the carboxylic acid functionality essential for activity.
Purification and characterization: Final compounds are typically purified using column chromatography, often with silver nitrate-impregnated silica gel to separate derivatives based on unsaturation [1]. Structural confirmation employs NMR spectroscopy (complete proton and carbon assignments), HPLC analysis for purity assessment, and mass spectrometry for molecular weight verification [1].
Recent SAR studies against SUMO E1 have employed sophisticated computational approaches for initial screening:
This integrated computational approach enabled identification of 24 promising hits from the initial library, with top candidates including 2-(Carboxymethyl)-6-hydroxybenzoic acid and 2-(7-Carboxyheptyl)-6-hydroxybenzoic acid, which exhibited enhanced binding energy and ADMET properties against SUMO E1 [4].
Standardized assays for evaluating this compound derivative activity include:
The SUMOylation pathway has emerged as a promising therapeutic target for cancer treatment, with this compound demonstrating potent inhibition of SUMO E1 (IC₅₀ = 2.1 µM) [4]. Recent SAR studies have focused on addressing the inherent limitations of natural this compound, particularly its high lipophilicity and low bioavailability. Through systematic structural modifications, researchers have identified derivatives with improved drug-like properties:
The amphipathic nature of anacardic acids enables disruption of bacterial membranes, making them particularly effective against Gram-positive bacteria, including drug-resistant strains. Key SAR findings for antibacterial activity include:
The salicylic acid moiety contributes significantly to the antioxidant properties of anacardic acids through free radical scavenging mechanisms:
The experimental design for investigating this compound SAR follows a systematic approach that integrates computational and experimental methods:
Diagram 1: Integrated workflow for this compound SAR studies combining computational and experimental approaches
The systematic investigation of this compound structure-activity relationships has yielded significant insights into optimizing this natural product scaffold for therapeutic applications. Key advances include the identification of specific structural features that enhance potency against challenging targets like SUMO E1 and MRSA while improving drug-like properties. The integrated approach combining computational screening with experimental validation has proven highly effective in identifying promising candidates from extensive derivative libraries.
Future research directions should focus on:
The continued exploration of this compound SAR holds significant promise for developing novel therapeutic agents against increasingly prevalent drug-resistant infections and complex diseases like cancer, leveraging nature's chemical diversity as a foundation for rational drug design.
The history of anacardic acid is deeply rooted in traditional medicine. It was initially isolated from the cashew nut shell oil of Anacardium occidentale [1]. For a long time, extracts from the cashew tree, including its leaves and nut shells, have been used in various folk medicine systems to treat a range of conditions such as inflammation, infectious abscesses, asthma, and ulcers [2].
A significant milestone in its modern scientific discovery was the reporting of this compound as the first natural product inhibitor of histone acetyltransferases (HATs) in the early 2000s [1]. This discovery opened up a major new field of investigation into its epigenetic-modifying and anti-cancer properties.
Anacardic acids are phenolic lipids with a specific chemical structure: 2-hydroxy-6-alkylbenzoic acid [3]. They are structurally similar to aspirin (acetylsalicylic acid) and salicylic acid, sharing the salicylic acid core [1] [3].
The table below summarizes the typical composition of natural cashew nut shell liquid (CNSL), the primary source of anacardic acids [4] [6]:
| Compound | Class | Typical Proportion in Natural CNSL |
|---|---|---|
| This compound | Phenolic lipid | 60% - 65% |
| Cardol | Alkyl resorcinol | 15% - 20% |
| Cardanol | Phenolic lipid | ~10% |
| 2-Methylcardol | Phenolic lipid | Traces |
This compound exhibits a wide range of bioactivities by interacting with multiple cellular targets. The diagram below illustrates its two primary signaling pathways involved in anti-cancer and anti-inflammatory effects.
The following table summarizes its key mechanisms and resulting biological effects:
| Target / Mechanism | Biological Effect | Potential Application |
|---|---|---|
| Inhibits HATs (p300, PCAF, Tip60) [1] [7] | Alters gene expression; suppresses NF-κB pathway; induces apoptosis [1] [8] | Cancer therapy, anti-inflammation |
| Inhibits IκBα kinase (IKK) [8] | Blocks NF-κB activation, potentiating apoptosis [8] | Cancer therapy, anti-inflammation |
| Inhibits Lipoxygenase (LOX) [1] | Reduces LDL oxidation, preventing atherosclerosis [1] | Cardiovascular protection |
| Inhibits Xanthine Oxidase [1] | Represses superoxide anion production [1] | Antioxidant |
| Activates S1PR4 on Neutrophils [2] | Stimulates ROS and NET production, enhancing bacterial killing [2] | Anti-infective / antibiotic adjuvant |
The antibacterial efficacy of this compound is strongly influenced by the saturation level of its alkyl side chain. The data below, primarily against Gram-positive bacteria, shows this structure-activity relationship [4]:
| Bacterial Species | This compound (Saturated, 1a) | This compound (Monoene, 1b) | This compound (Diene, 1c) | This compound (Triene, 1d) | Common Antibiotic (for comparison) |
|---|---|---|---|---|---|
| S. mutans (ATCC 25175) | >800 µg/mL | 6.25 µg/mL | 3.13 µg/mL | 1.56 µg/mL | Ampicillin: 0.15 µg/mL |
| S. aureus (ATCC 12598) | >800 µg/mL | 100 µg/mL | 25 µg/mL | 6.25 µg/mL | Penicillin G: 0.049 µg/mL |
| P. acnes (ATCC 11827) | 0.78 µg/mL | 0.78 µg/mL | 0.78 µg/mL | 0.78 µg/mL | Amoxicillin: 0.117 µg/mL |
This protocol is used to study the immunomodulatory effects of this compound on the innate immune response [2].
This method outlines how to investigate the suppression of the NF-κB pathway, a key mechanism in this compound's anti-cancer action [8].
Research into this compound continues to evolve, exploring new applications and overcoming challenges:
Anacardic acids represent a class of phenolic lipids with demonstrated bioactivities ranging from antimicrobial and anticancer to anti-adipogenic effects. These compounds are synthesized through a biosynthetic pathway that combines elements of fatty acid metabolism and type III polyketide synthesis, presenting unique opportunities for bioengineering and therapeutic development. This whitepaper provides an in-depth technical analysis of the molecular machinery responsible for anacardic acid biosynthesis, with particular focus on the structure-function relationships of type III polyketide synthases (PKSs). We detail experimental methodologies for investigating these pathways, catalog bioactivity profiles with quantitative data, and explore metabolic engineering strategies for scalable production. The fundamental understanding of these systems enables their manipulation for both basic research and applied pharmaceutical development, positioning type III PKSs as versatile biocatalysts for generating novel therapeutic compounds.
Anacardic acids (2-hydroxy-6-alkylbenzoic acids) are phenolic lipids characterized by a salicylic acid core substituted with alkyl chains of varying lengths (typically C15, C17, or C13) and degrees of unsaturation [1] [2]. These compounds are structurally analogous to aspirin and salicylic acid, sharing the common phenolic acid backbone but distinguished by their lipophilic side chains. Anacardic acids are found in a limited number of plant families including Anacardiaceae (cashew, pistachio, Indian marking nut), Geraniaceae (geranium), Ginkgoaceae (ginkgo), and Myristicaceae [1]. In most species, they exist as complex mixtures with related phenolic lipids such as cardols (alkyl resorcinols), cardanols, and urushiols [1].
The structural diversity of anacardic acids primarily arises from variations in their alkyl side chains, including differences in chain length (commonly 13, 15, or 17 carbons) and the number/position of double bonds [1]. This structural variation directly influences their physical properties and bioactivities. For instance, in geranium (Pelargonium × hortorum), the presence of monounsaturated 22:1ω5 and 24:1ω5 anacardic acids results in fluid trichome secretions that provide pest resistance through both physical entrapment and toxicity, while more saturated analogs produce solid secretions that are less effective [1] [2].
Type III polyketide synthases represent a distinct class of PKSs that differ fundamentally from type I and II systems in their architecture and mechanism [3] [4] [5]. Unlike the modular, multi-domain type I PKSs and dissociable type II PKS complexes, type III PKSs are homodimeric enzymes with relatively simple structure, typically comprising 40-45 kDa subunits that form identical active sites [4] [5]. These enzymes utilize a catalytic triad consisting of cysteine, histidine, and asparagine residues to perform iterative decarboxylative condensations between a starter molecule (typically a CoA-thioester) and extender units (primarily malonyl-CoA) [6] [4].
The mechanistic simplicity of type III PKSs belies their remarkable product diversity, which stems from variations in three key parameters: (1) starter substrate selection, (2) number of elongation cycles, and (3) cyclization mechanism of the poly-β-keto intermediate [6] [4]. Type III PKSs lack the integrated acyl carrier protein (ACP) domains found in type I and II systems, instead directly utilizing CoA-thioesters without ACP intermediation [5]. This structural simplicity makes them particularly amenable to protein engineering and heterologous expression in microbial systems for biotechnological applications [3] [5].
The biosynthesis of anacardic acids represents a metabolic intersection where primary fatty acid metabolism converges with specialized polyketide synthesis [1] [2]. Early radiolabeling studies using [1- or 2-¹⁴C] acetate in Ginkgo biloba demonstrated that the benzoic acid ring originates through a polyketide mechanism that incorporates a fatty acid as the starter unit [1] [2]. These experiments revealed that the carboxyl carbon of the precursor fatty acid is incorporated into the aromatic ring structure, consistent with the activity of a type III PKS utilizing C2→C7 aldol condensation [2].
The proposed biosynthetic pathway initiates with the formation of fatty acyl-CoA esters through primary metabolic pathways. These serve as starter units for a type III PKS that catalyzes condensation with one or more malonyl-CoA extender units [1]. The resulting polyketide intermediate undergoes cyclization and aromatization to form the characteristic 2-hydroxy-6-alkylbenzoic acid structure. In geranium glandular trichomes, specific ω5 fatty acids (16:1Δ¹¹ and 18:1Δ¹³) serve as precursors to the pest-resistance-associated anacardic acids (22:1ω5 AnAc and 24:1ω5 AnAc) [2]. Notably, the fatty acid composition in these trichomes does not directly reflect the this compound profile, suggesting the existence of metabolically channeled pools of fatty acyl precursors dedicated to this compound biosynthesis [2].
Table 1: Fatty Acid Precursors and Their this compound Products in Geranium
| Fatty Acid Precursor | Chain Length & Unsaturation | This compound Product | Chain Length & Unsaturation | Relative Abundance in Pest-Resistant Lines |
|---|---|---|---|---|
| 16:1Δ¹¹ | 16 carbons, monounsaturated | 22:1ω5 AnAc | 22 carbons, monounsaturated | High |
| 18:1Δ¹³ | 18 carbons, monounsaturated | 24:1ω5 AnAc | 24 carbons, monounsaturated | High |
| 16:0 | 16 carbons, saturated | 22:0 AnAc | 22 carbons, saturated | Low |
| 18:0 | 18 carbons, saturated | 24:0 AnAc | 24 carbons, saturated | Low |
The type III PKS enzymes responsible for this compound biosynthesis employ a conserved catalytic mechanism that begins with the loading of a fatty acyl-CoA starter substrate onto the active site cysteine residue via a thioester linkage [6] [4] [5]. This priming step is followed by iterative decarboxylative Claisen condensations with malonyl-CoA extender units, each cycle adding two carbon atoms to the growing polyketide chain [4]. The number of elongation cycles varies depending on the specific PKS enzyme and desired chain length of the final product.
Following chain elongation, the enzyme-tethered linear poly-β-keto intermediate undergoes regiospecific cyclization through intramolecular Claisen or aldol condensation to form the aromatic ring system [6] [4]. For this compound synthesis, cyclization typically proceeds through C2-C7 aldol condensation, positioning the hydroxyl group ortho to the carboxyl function [1] [2]. The crystal structures of various type III PKSs reveal that their active site architectures control substrate selection, polyketide chain length, and cyclization specificity through subtle variations in cavity size and residue composition [4] [5].
Figure 1: Catalytic Mechanism of Type III PKS in this compound Biosynthesis - The enzyme catalyzes sequential decarboxylative condensations followed by specific cyclization to form the phenolic core
The remarkable diversity of polyketide products generated by type III PKSs stems from relatively minor variations in their active site architectures [4]. Structural analyses reveal that these enzymes share a conserved αβαβα fold, with each monomer containing an independent active site located between lower and upper domains [4] [5]. The catalytic triad (Cys-His-Asn) resides between the active-site cavity and a CoA-binding tunnel connected to the protein surface [4] [5].
The product specificity of type III PKSs is governed by several key structural determinants: (1) the volume and shape of the active site cavity, which controls polyketide chain length; (2) the composition and arrangement of residues lining the starter substrate pocket, which influences substrate selection; and (3) hydrogen-bonding networks that direct the cyclization regiochemistry of the poly-β-keto intermediate [4]. For instance, the "aldol-switch" hydrogen bond network involving Ser338-H₂O-Thr132-Glu192 in stilbene synthases redirects cyclization from the typical Claisen-type to aldol-type condensation, generating stilbenes instead of chalcones [4] [5].
Table 2: Key Type III PKS Families and Their Characteristic Products
| PKS Family | Starter Substrate | Extender Units | Cyclization Mechanism | Primary Product | Biological Activities of Products |
|---|---|---|---|---|---|
| Chalcone Synthase (CHS) | p-Coumaroyl-CoA | 3 × Malonyl-CoA | C6-C1 Claisen | Chalcones | Antioxidant, antimicrobial, anti-inflammatory, anticancer [6] |
| Stilbene Synthase (STS) | p-Coumaroyl-CoA | 3 × Malonyl-CoA | C2-C7 Aldol | Stilbenes (e.g., Resveratrol) | Antioxidant, cardioprotective, anti-aging [5] |
| Curcuminoid Synthase (CUS) | p-Coumaroyl-CoA | Malonyl-CoA + β-Keto Acid | One-pot C6-C7-C6 Assembly | Diarylheptanoids (e.g., Curcumin) | Anti-inflammatory, anticancer, antioxidant [4] |
| This compound Synthase | Fatty Acyl-CoA | Malonyl-CoA | C2-C7 Aldol | Anacardic Acids | Antimicrobial, anticancer, pesticide [1] [2] |
| Benzophenone Synthase (BPS) | Benzoyl-CoA | 3 × Malonyl-CoA | C6-C1 Claisen | Benzophenones | Antimicrobial, protease inhibitory [6] [4] |
Comparative structural analyses of various type III PKSs have identified specific residues that control substrate selectivity and cyclization specificity [4]. For example, in chalcone synthase from Medicago sativa, Phe215 serves as a "gatekeeper" residue that helps orient substrates during polyketide chain elongation [5]. Substitutions at positions corresponding to Thr197, Gly256, and Phe265 in CHS significantly impact the size and shape of the active site cavity, thereby influencing the number of elongation cycles and the ultimate chain length of the polyketide product [4].
The structural plasticity of type III PKSs enables their engineering for altered or novel functions. Site-directed mutagenesis studies have demonstrated that even single amino acid substitutions can dramatically alter product profiles [4] [5]. For instance, mutation of the gatekeeper phenylalanine in CHS to less bulky residues expands the active site cavity, allowing for the utilization of bulkier starter substrates and extended polyketide chain lengths [4]. This structural flexibility, combined with the relative simplicity of type III PKSs compared to type I and II systems, makes them excellent targets for enzyme engineering and combinatorial biosynthesis approaches aimed at producing novel polyketides with potential therapeutic applications [3] [4] [5].
The investigation of this compound biosynthesis in geranium has been facilitated by the development of protocols for isolating glandular trichomes, the primary sites of this compound production and secretion in this species [1] [2]. The standard methodology involves gentle abrasion of leaf surfaces followed by filtration and differential centrifugation to collect intact trichomes [1]. This approach yields metabolically active trichome cells that can be used for radiolabeling studies, enzyme activity assays, and transcriptomic analyses [1] [2].
Enzyme activity assays for type III PKSs typically involve incubation of trichome extracts or recombinant enzymes with potential starter acyl-CoA substrates and [²¹⁴C]-malonyl-CoA, followed by extraction and analysis of reaction products using TLC, HPLC, or LC-MS techniques [1] [2]. These assays have demonstrated that geranium trichome extracts can incorporate specific fatty acids into the corresponding anacardic acids, confirming the role of type III PKSs in this pathway [2]. For example, feeding experiments with [¹⁴C]-labeled fatty acid methyl esters showed incorporation of 16:1Δ¹¹ and 18:1Δ¹³ fatty acids into 22:1ω5 AnAc and 24:1ω5 AnAc, respectively [2].
Heterologous expression in microbial hosts such as Escherichia coli and Saccharomyces cerevisiae has become a cornerstone methodology for characterizing type III PKSs [3]. These systems allow for the production of recombinant enzymes without interference from endogenous plant metabolism, facilitating detailed biochemical characterization [3]. The general approach involves cloning PKS genes into appropriate expression vectors, transforming into host cells, inducing protein expression, and purifying the recombinant enzymes for in vitro assays or whole-cell biotransformation studies [3].
Protein engineering strategies for type III PKSs include both structure-guided rational design and directed evolution approaches [4] [5]. Rational design leverages crystallographic information to make targeted mutations in active site residues that control substrate specificity, polyketide chain length, or cyclization regiochemistry [4]. For example, structure-based mutagenesis has successfully converted chalcone synthase into stilbene synthase by introducing mutations that create the "aldol-switch" hydrogen bonding network [5]. Directed evolution approaches involve generating random mutagenesis libraries and screening for desired activities, often using high-throughput colorimetric or spectroscopic assays [5]. These engineering efforts have yielded type III PKS variants with broadened substrate acceptance, altered chain length specificity, and novel cyclization activities, expanding the repertoire of accessible polyketide structures [4] [5].
Figure 2: Experimental Workflow for Type III PKS Characterization - Integrated approach combining heterologous expression, biochemical assays, and protein engineering
Anacardic acids demonstrate significant antimicrobial properties against both Gram-positive bacteria and fungi [1]. Structure-activity relationship studies indicate that bioactivity depends on alkyl chain length and saturation, with the most active compounds typically featuring C15 chains [1]. Notably, anacardic acids exhibit synergistic effects with conventional antibiotics; for example, they potentiate the activity of methicillin against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting bacterial fatty acid synthesis and other essential pathways [1].
The pesticidal activity of anacardic acids has been extensively characterized in geranium, where they provide resistance against small pests such as aphids, whiteflies, and spider mites through a dual mechanism: physical entrapment in viscous trichome secretions and direct toxicity [1] [2]. Bioassay experiments with Colorado potato beetle larvae have demonstrated that specific this compound mixtures (particularly 22:1ω5 AnAc and 24:1ω5 AnAc at 40:60 ratio) significantly reduce larval weight gain and development at concentrations of 1 mg/mL [2]. The proposed mechanisms for this pesticidal activity include inhibition of key insect enzymes such as tyrosinase (essential for molting) and disruption of prostaglandin signaling pathways [2].
Anacardic acids exhibit promising anticancer properties through multiple mechanisms of action. They function as non-competitive inhibitors of several histone acetyltransferases (HATs), including p300/CBP, PCAF, and Tip60 [1] [2]. This inhibition modulates gene expression patterns and impacts DNA damage response pathways, potentially sensitizing cancer cells to radiation therapy [1] [2]. Additionally, anacardic acids target the NF-κB signaling pathway by interfering with both the acetylation and nuclear localization of the RelA subunit, thereby abrogating tumorigenesis [2]. They also inhibit enzymes involved in inflammatory processes, including lipoxygenase and prostaglandin endoperoxide synthase (COX) [1].
Recent research has revealed that anacardic acids also possess anti-adipogenic activity. In 3T3-L1 preadipocytes, this compound treatment (IC₅₀ = 25.45 μM) significantly inhibits lipid accumulation during adipogenesis by downregulating key adipogenic transcription factors PPARγ and C/EBPα [7]. Mechanistic studies indicate that this effect is mediated through inhibition of the Hsp90/Akt signaling pathway, resulting in decreased Hsp90 expression and subsequent Akt degradation [7]. This finding suggests potential applications in managing obesity and metabolic disorders.
Table 3: Documentated Bioactivities of Anacardic Acids and Derivatives
| Bioactivity | Molecular Target/Mechanism | Experimental System | Effective Concentration | Potential Applications |
|---|---|---|---|---|
| Antimicrobial | Fatty acid synthesis inhibition; Membrane disruption | MRSA and other pathogens | Varies by structure | Antibiotic potentiator; Anti-infective [1] |
| Pesticidal | Tyrosinase inhibition; Prostaglandin pathway disruption | Spider mites, aphids, Colorado potato beetle | 1 mg/mL (mixture) | Engineered pest resistance [1] [2] |
| Anticancer | Histone acetyltransferase (HAT) inhibition; NF-κB pathway modulation | Various cancer cell lines | Low micromolar range | Cancer therapy; Radiosensitization [1] [2] |
| Anti-adipogenic | Hsp90/Akt signaling inhibition | 3T3-L1 preadipocytes | IC₅₀ = 25.45 μM | Obesity/metabolic disorder treatment [7] |
| Anti-inflammatory | Lipoxygenase and COX inhibition | Enzyme assays and cell models | Varies by assay | Anti-inflammatory therapeutics [1] |
Metabolic engineering approaches for producing plant polyketides in microbial hosts have advanced significantly in recent years [3]. Successful strategies typically involve reconstructing the entire biosynthetic pathway in engineered microorganisms such as Escherichia coli, Saccharomyces cerevisiae, or Yarrowia lipolytica [3]. These hosts offer advantages including fast growth, well-established genetic tools, and the ability to optimize precursor supply through metabolic engineering [3].
The general approach for microbial production of type III PKS-derived compounds involves several key components: (1) Engineering the shikimate pathway to enhance aromatic amino acid production, which serves as precursor for many polyketide starter units [3]; (2) Optimizing malonyl-CoA availability through overexpression of acetyl-CoA carboxylase and modulation of competing metabolic pathways [3] [8]; (3) Introducing and optimizing the expression of plant-derived type III PKS genes, often with codon optimization and selection of appropriate promoters and fusion tags [3]; and (4) Implementing downstream tailoring enzymes when necessary to generate the final bioactive compounds [3].
Protein engineering of type III PKSs enables the production of novel polyketide structures with potential therapeutic applications [4] [5]. Both structure-guided rational design and directed evolution approaches have successfully altered the substrate specificity, chain length control, and cyclization regiochemistry of these enzymes [4] [5]. For example, structure-based mutagenesis of chalcone synthase has generated variants that produce longer chain octaketides or accept non-physiological starter substrates [4] [5].
Recent advances have identified second-generation type III PKSs that catalyze remarkable one-pot reactions using three distinct CoA thioesters or CoA-free substrates [4]. For instance, HsPKS3 from Huperzia serrata catalyzes the formation of alkylquinolone scaffolds from three distinct CoA thioesters, while AbPYKS from Atropa belladonna constructs tropane alkaloid scaffolds from CoA-free substrates [4]. These unusual enzymes expand the catalytic repertoire available for metabolic engineering and provide new opportunities for generating structurally diverse compounds. Additionally, engineering the post-PKS tailoring enzymes, such as the recently discovered olivetolic acid cyclase from Cannabis sativa, offers complementary strategies for diversifying polyketide structures [4].
The study of This compound biosynthesis via type III PKSs represents a compelling intersection of fundamental enzymology and applied therapeutic development. The relatively simple architecture of type III PKSs, combined with their remarkable catalytic versatility, positions these enzymes as ideal platforms for biocatalyst engineering and combinatorial biosynthesis. Significant progress has been made in understanding the structural basis for their substrate selectivity and product specificity, enabling rational engineering approaches to generate novel enzymes with desired activities [4] [5].
Anacardic acid (AA) is not a single compound but a mixture of several closely related structures. The IUPAC name for a prominent form is 2-Hydroxy-6-[(8Z,11Z)-pentadeca-8,11,14-trienyl]benzoic acid, with a molar mass of 342.47 g/mol [1]. It is a yellow liquid that is soluble in ethanol and ether but largely immiscible with water [1].
The table below outlines its primary natural sources and typical composition.
| Source | Part Containing AA | Key Compositional Notes |
|---|---|---|
| Cashew Nut (Anacardium occidentale) | Shell (as Cashew Nut Shell Liquid, CNSL) | Major component of natural CNSL (60-65%); mixture of saturated & unsaturated C15/C17 chains [1] [2]. |
| Cashew Peduncle ("Cashew Apple") | Fruit pulp | Contains AnAc; contributes to astringency of the fruit juice [3]. |
| Ginkgo (Ginkgo biloba) | Leaves, Fruit | Source of ginkgolic acids, which are structurally similar to anacardic acids [4]. |
| Geraniums (Pelargonium spp.) | Glandular trichomes | Provides resistance against small insect pests [1] [4]. |
The composition of anacardic acids in CNSL is highly dependent on the extraction method. Natural CNSL (e.g., via cold solvent extraction) is rich in this compound, while technical CNSL (extracted by roasting or hot-oil processes) undergoes decarboxylation, converting most of the this compound into cardanol [2]. This is a critical consideration for research and industrial applications, as the decarboxylated product has significantly reduced biological activity [1] [2].
This compound exhibits a wide range of biological effects by interacting with multiple cellular targets. Its lipophilic nature allows it to integrate into and disrupt bacterial membranes, while its phenolic structure enables enzyme inhibition and modulation of signaling pathways.
This compound shows promising broad-spectrum activity against Gram-positive bacteria. The length and degree of unsaturation of its alkyl side chain are critical determinants of its potency [2] [5].
The table below summarizes the minimum inhibitory concentration (MIC) of different this compound analogs against key bacterial pathogens, demonstrating this structure-activity relationship.
| Bacterial Strain | This compound Analog (Side Chain) | MIC (µg/mL) | Reference Drug (MIC µg/mL) |
|---|---|---|---|
| Streptococcus mutans (tooth decay) | Saturated (1a) | >800 [2] | Vancomycin (1) [2] |
| Mono-unsaturated (1b) | 6.25 [2] | ||
| Di-unsaturated (1c) | 3.13 [2] | ||
| Tri-unsaturated (1d) | 1.56 [2] | ||
| Staphylococcus aureus | Saturated (1a) | >800 [2] | Methicillin (1.56) [2] |
| Mono-unsaturated (1b) | 100 [2] | ||
| Di-unsaturated (1c) | 25 [2] | ||
| Tri-unsaturated (1d) | 6.25 [2] | ||
| Cutibacterium acnes (acne) | Saturated, Mono-, Di-, Tri-unsaturated | 0.78 (all) [2] | Amoxicillin (0.117) [2] |
This compound disrupts bacterial membranes and inhibits vital enzymes [5]. It is also effective against methicillin-resistant Staphylococcus aureus (MRSA), with studies showing it kills MRSA cells more rapidly than other natural compounds like totarol [1]. Furthermore, it can inhibit biofilm formation by interfering with quorum sensing, making it harder for bacteria to establish resilient, surface-associated communities [5].
This compound influences multiple intracellular pathways to exert antitumor effects. Key mechanisms include:
The following diagram illustrates this complex signaling pathway induced by this compound in prostate cancer cells:
This compound induces apoptosis in prostate cancer cells by triggering ER stress and DAPK3-mediated autophagy.
Accurate quantification of anacardic acids in complex biological matrices like cashew peduncles requires validated analytical methods. A 2023 study established a robust High-Performance Liquid Chromatography (HPLC) protocol [3].
The method was validated for:
The multifaceted bioactivity of this compound opens up several promising research and application avenues.
This compound is a versatile natural product with significant potential in drug discovery and development. Its broad-spectrum antibacterial and anticancer activities, underpinned by well-researched mechanisms, make it a valuable lead compound. Future work focusing on structural optimization and advanced delivery systems will be crucial for translating its promise into practical therapies.
Anacardic acids are naturally occurring phenolic lipids predominantly found in plants of the Anacardiaceae family, particularly in cashew nutshell liquid (CNSL) from Anacardium occidentale. These compounds represent a unique class of natural hybrids that combine a salicylic acid core with hydrophobic alkyl chains of varying lengths and saturation levels. This structural configuration enables diverse biological interactions and mechanisms of action, making anacardic acids promising candidates for therapeutic development, particularly as antimicrobial agents, epigenetic modulators, and anti-cancer compounds.
The fundamental anacardic acid structure consists of a 2-hydroxybenzoic acid (salicylic acid) backbone substituted at the C6 position with an alkyl chain typically comprising 15 carbon atoms. However, natural occurrence reveals significant variation in both chain length and degree of unsaturation, which profoundly influences the compound's physicochemical properties and biological activities. The alkyl side chain can exist in saturated, monoene, diene, or triene configurations, with the position of double bonds following distinct patterns that further modulate molecular behavior [1].
Natural anacardic acids exist as complex mixtures with varying alkyl chain compositions. Structural analysis of related compounds from CNSL provides insight into the typical distribution patterns. While this compound itself features a carboxylic acid functional group, its decarboxylated derivative cardanol reveals the natural variation in the pentadecyl side chain:
Table 1: Natural Distribution of Alkyl Chain Types in Cardanol (Decarboxylated this compound)
| Chain Type | Percentage | Double Bond Positions | Configuration |
|---|---|---|---|
| 8'-Monoene | 42% | C8 | Z (cis) |
| 8',11'-Diene | 22% | C8, C11 | Z,Z (cis,cis) |
| 8',11',14'-Triene | 36% | C8, C11, C14 | Z,Z,Z (all cis) |
Data obtained from NMR analysis of commercial cardanol samples [1].
The consistent Z (cis) configuration across all unsaturated forms and the specific positioning of double bonds at 8', 11', and 14' positions create distinctive molecular geometries that influence membrane interaction, protein binding, and overall bioactivity. In natural anacardic acids, these same alkyl chain variations occur, with the additional presence of the carboxylic acid group enabling different molecular interactions compared to cardanol.
Anacardic acids are synthesized through a polyketide pathway that incorporates both fatty acid and phenolic precursors. The biosynthesis involves a type III polyketide synthase that adds acetate units from malonyl-CoA to a fatty acid CoA ester starter unit. This enzymatic process generates the salicylic acid core while preserving the alkyl chain characteristics from the starter fatty acid, creating natural variation in chain length and saturation [2].
Research utilizing isolated geranium glandular trichome cells has demonstrated incorporation of fatty acid CoA esters, malonyl-CoA, and acetate into anacardic acids, confirming this polyketide synthesis pathway. The specific composition of the fatty acid starter units determines the resulting alkyl chain profiles in the final this compound mixtures, with different plant species exhibiting characteristic chain length distributions [2].
The alkyl chain structure of anacardic acids significantly influences their antimicrobial potency, particularly against problematic pathogens like Staphylococcus aureus, Streptococcus mutans, and methicillin-resistant S. aureus (MRSA). The degree of unsaturation in the alkyl side chain plays a critical role in determining antibacterial efficacy, with higher unsaturation generally enhancing activity through several mechanisms [3].
Membrane disruption represents a primary mechanism of antimicrobial action, where the amphipathic this compound molecules integrate into bacterial membranes. The unsaturated alkyl chains with Z-configuration double bonds create kinks in the molecular structure that facilitate membrane intercalation and disruption of lipid packing. This leads to increased membrane permeability, leakage of cellular contents, and ultimately cell death. Additionally, anacardic acids interfere with quorum sensing regulatory pathways in gram-negative bacteria by suppressing the synthesis and activity of acyl homoserine lactone (AHL) signaling molecules, thereby reducing virulence factor production and biofilm formation [3].
Table 2: Alkyl Chain Influence on Antimicrobial Mechanisms
| Biological Target | Impact of Saturated Chains | Impact of Unsaturated Chains | Proposed Mechanism |
|---|---|---|---|
| Bacterial Membranes | Moderate disruption | Strong disruption | Improved membrane integration |
| Biofilm Formation | Partial inhibition | Significant inhibition | Quorum sensing interference |
| MRSA Efficacy | Moderate activity | Enhanced activity | Multi-target engagement |
The relationship between alkyl chain structure and antimicrobial activity follows a clear trend: increasing unsaturation correlates with enhanced antibacterial effects. This structure-activity relationship guides the development of this compound-based antimicrobial formulations, including nano-encapsulated systems designed to improve solubility and delivery [3].
Anacardic acids demonstrate significant activity as histone acetyltransferase (HAT) inhibitors, with alkyl chain variations influencing specificity and potency against different HAT enzymes. The compound originally identified as a non-selective, non-competitive inhibitor of p300/CBP and PCAF histone acetyltransferases also shows activity against Tip60 under similar assay conditions [2].
Research has revealed that structural modifications to the alkyl chain or salicylic acid residue can shift enzyme specificity toward different HAT family members. For instance, specific variations create preferential inhibition of MYST family KATs like MOF, while derivatives such as pentadecylidenemalonate demonstrate unique activity profiles—activating PCAF while simultaneously inhibiting p300/CBP [2].
The alkyl chain length and substitution pattern influence cellular uptake, subcellular localization, and interaction with enzyme active sites, making them critical determinants of inhibitory activity. This has prompted development of synthetic analogs with modified alkyl chains to improve solubility, cell permeability, and target specificity while maintaining or enhancing KAT inhibitory activity [2].
The anti-cancer potential of anacardic acids involves multiple mechanisms, with alkyl chain characteristics influencing various aspects of efficacy. These compounds inhibit breast and other cancer cell growth through HAT inhibition, similar to the effect found for aspirin, and also target the NF-κB signaling pathway by affecting both acetylation and nuclear localization of the RelA subunit [2].
The lipophilicity imparted by the alkyl chain facilitates cellular uptake and interaction with intracellular targets, while chain unsaturation appears to influence potency against specific cancer types. Dietary consumption of this compound-containing foodstuffs like caju juice (made from cashew apples in Brazil) may provide chemopreventative benefits, though natural concentrations are limited [2].
Research on cardanol, the decarboxylated analog of this compound, provides insights into how the pentadecyl phenolic structure influences cellular processes relevant to wound healing. Studies using human keratinocyte (HaCaT) cells demonstrate that lower concentrations of cardanol (particularly 1 µg/mL) significantly enhance cell proliferation and migration, contributing to accelerated wound closure [1].
At the molecular level, treatment with cardanol increases the total amount of polyunsaturated fatty acids (PUFAs) in cellular membranes, including ω-3, ω-6, and ω-9 fatty acids. This membrane lipid modulation likely influences fluidity, signaling processes, and cellular responses that promote wound healing. However, these beneficial effects are concentration-dependent, with higher concentrations (>10 µg/mL) causing cytotoxicity and DNA damage, highlighting the importance of dosage considerations [1].
Protocol 1: NMR Analysis of Alkyl Chain Composition
This protocol enables comprehensive structural characterization, including determination of double bond positions and configurations in the alkyl side chains [1].
Protocol 2: Antimicrobial and Biofilm Inhibition Assays
Minimum Inhibitory Concentration (MIC) Determination:
Biofilm Formation Assay:
Quorum Sensing Inhibition:
Protocol 3: Cytotoxicity and Genotoxicity Testing
Cell Viability Assay (MTT):
Genotoxicity Assessment (Comet Assay):
Wound Healing (Scratch Assay):
The following diagram illustrates the key experimental workflows for evaluating this compound biological activities:
Experimental workflow for evaluating this compound structure-activity relationships
The biological activities of anacardic acids derive from their interactions with multiple molecular targets, with alkyl chain variations influencing these interactions. The following diagram illustrates the key signaling pathways affected by anacardic acids:
Key molecular targets and signaling pathways affected by anacardic acids
The alkyl chain characteristics directly influence which targets are most significantly affected and the potency of those interactions. Unsaturated chains enhance membrane disruption, while specific chain lengths and branching patterns influence enzyme inhibition profiles [2] [3].
The therapeutic application of anacardic acids faces challenges related to limited solubility, stability, and potential cytotoxicity at higher concentrations. Advanced formulation approaches have been developed to address these limitations:
Nano-encapsulation Techniques have emerged as promising strategies to enhance the bioavailability and therapeutic efficacy of anacardic acids. These include:
Structural Modification Approaches focus on optimizing the alkyl chain and phenolic head group:
These formulation strategies aim to maintain the beneficial biological activities of anacardic acids while mitigating potential limitations for therapeutic applications.
The alkyl chain variation in anacardic acids represents a critical structural determinant that profoundly influences their biological activities, mechanisms of action, and therapeutic potential. Key structure-activity relationships emerge from current research:
Future research directions should include:
Anacardic acid represents a class of natural phenolic lipids that have undergone remarkable translational investigation from traditional herbal remedy to modern pharmacological candidate. These compounds are primarily obtained from the cashew nut shell (Anacardium occidentale L.), an agricultural byproduct that contains approximately 30-35% cashew nut shell liquid (CNSL) by weight. [1] Chemically, anacardic acids are salicylic acid derivatives featuring a 15-carbon alkyl side chain with varying degrees of unsaturation (0-3 double bonds). [2] The traditional Ayurvedic medical system has employed cashew nut shell preparations for centuries to treat a diverse range of conditions including infectious abscesses, ulcers, gingivitis, malaria, and syphilitic lesions. [3] [4] This historical usage has provided the foundational knowledge for contemporary scientific investigation into the therapeutic potential of these compounds.
The growing interest in this compound within pharmaceutical development stems from its multifaceted biological activity and potential application against increasingly prevalent therapeutic challenges, particularly antibiotic resistance and oncological indications. As a bioactive phytochemical with demonstrated effects on multiple eukaryotic and prokaryotic cellular targets, this compound offers a promising scaffold for drug development. [3] This technical review comprehensively examines the traditional applications, pharmacological mechanisms, analytical methods, and development challenges associated with this compound, with particular emphasis on its potential translation into clinically viable therapeutics.
Within traditional Ayurvedic medicine, preparations derived from various parts of the cashew tree (Anacardium occidentale L.) have been employed for treating numerous pathophysiological conditions. The nutshell oil, rich in anacardic acids, has been specifically documented as a medicinal remedy for alexeritic, amebicidal, gingivitis, malaria, and syphilitic ulcers. [3] These historical applications demonstrate that traditional medical systems recognized the therapeutic potential of cashew-derived preparations long before modern scientific investigation began.
The cashew plant has been utilized in a holistic manner within traditional healing systems, with different plant parts employed for specific indications. While the nut shell liquid containing anacardic acids was used for infectious and inflammatory conditions, other plant parts were employed for different therapeutic purposes. This comprehensive traditional usage provided important clues for modern researchers investigating the specific bioactive components and their mechanisms of action. It is noteworthy that many of the traditional applications align with pharmacological activities that have been subsequently validated through in vitro and in vivo studies, particularly the anti-infective and anti-inflammatory properties. [3] [4]
The extraction of anacardic acids from cashew nut shells employs several methodological approaches, each with distinct advantages and limitations. Natural CNSL obtained through cold solvent extraction contains approximately 60-65% anacardic acids, along with other phenolic compounds such as cardol (15-20%) and cardanol (10%). [1] In contrast, technical CNSL obtained through heat extraction undergoes decarboxylation of this compound to cardanol, resulting in a composition of approximately 60-65% cardanol, 15-20% cardol, and 10% polymeric material. [1] This fundamental difference in composition based on extraction methodology has significant implications for subsequent biological activity assessment.
The isolation of individual this compound components presents substantial technical challenges due to their structural similarity and thermal instability. Column chromatography using silica gel impregnated with silver nitrate has been successfully employed to separate anacardic acids based on their degree of unsaturation. [2] For large-scale practical applications, the most commonly employed isolation method involves precipitation as calcium anacardate from CNSL, followed by acidification to regenerate this compound. [1] More recently, supercritical carbon dioxide extraction has emerged as an alternative approach that avoids the thermal degradation associated with conventional methods. [1] Recent advances in analytical techniques have enabled more precise characterization of this compound constituents, with comprehensive structural elucidation achieved through NMR spectroscopy and high-resolution mass spectrometry. [2]
Robust analytical methods for quantifying this compound content in biological and botanical matrices are essential for standardization and quality control. A recently validated high-performance liquid chromatography (HPLC) method employs a C18 reverse-phase column with diode-array detection, providing satisfactory precision with intraday (CV = 0.20%) and interday (CV = 0.29%) coefficients of variation. [5] This method demonstrates excellent linearity (y = 2333.5x + 2956.2; r² = 0.9979), with detection and quantification limits of 0.18 and 0.85 µg·mL⁻¹, respectively. [5]
For structural confirmation and comprehensive analysis, UPLC-QTOF-MSE has been employed to unequivocally identify and characterize the three different anacardic acids (15:3, 15:2, and 15:1) in sample extracts. [5] The application of these advanced analytical techniques has revealed significant variation in this compound content across different cashew clones, with total this compound content ranging from 128.35 to 217.00 mg·100 g⁻¹ in peduncle samples obtained from five different cashew clones. [5]
Table 1: Extraction Methodologies for Anacardic Acids from Cashew Nut Shell Liquid
| Method | Principles | This compound Content | Advantages | Limitations |
|---|---|---|---|---|
| Cold Solvent Extraction | Use of organic solvents at room temperature | 60-65% | Preserves this compound structure; High yield | Requires subsequent purification; Solvent residues |
| Hot-oil/Roasting | Thermal extraction | <5% (converts to cardanol) | Simple; Established industrial process | Decarboxylation to cardanol; Low this compound yield |
| Supercritical CO₂ | Supercritical fluid extraction | ~30-35% | Green technology; No solvent residues; Selective | High equipment cost; Optimization required |
| Calcium Anacardate Precipitation | Chemical complexation and acid regeneration | >90% purity | Effective purification; Scalable | Multiple steps; Acid and base consumption |
Anacardic acids demonstrate potent antibacterial activity, particularly against Gram-positive bacterial species including methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pyogenes, and Streptococcus agalactiae. [6] [1] The antibacterial efficacy is strongly influenced by the degree of unsaturation in the alkyl side chain, with the triene form (15:3) exhibiting the highest activity against S. mutans (MIC = 1.56 µg/mL) compared to the saturated form (15:0) which showed no activity up to 800 µg/mL. [1] Interestingly, against Propionibacterium acnes, all forms demonstrated equivalent potency (MIC = 0.78 µg/mL for all saturation states), suggesting different mechanisms of action against various bacterial species. [1]
The structure-activity relationship studies reveal that the length and linearity of the alkyl side chain significantly influence antibacterial potency. The combination of the phenolic moiety with a long hydrophobic chain appears essential for membrane disruption and bacterial killing. [1] Notably, anacardic acids exhibit limited activity against Gram-negative bacteria, likely due to the impermeability of the outer membrane to these compounds. [6] This selective activity profile presents both advantages and limitations for therapeutic development, potentially minimizing disruption to beneficial gut flora while restricting spectrum of activity.
Table 2: Antibacterial Activity of Anacardic Acids Against Clinically Relevant Pathogens
| Bacterial Species | Saturated (15:0) MIC | Monoene (15:1) MIC | Diene (15:2) MIC | Triene (15:3) MIC | Standard Drug Comparison |
|---|---|---|---|---|---|
| S. mutans (ATCC 25175) | >800 µg/mL | 6.25 µg/mL | 3.13 µg/mL | 1.56 µg/mL | Vancomycin (1 µg/mL) |
| S. aureus (ATCC 12598) | >800 µg/mL | 100 µg/mL | 25 µg/mL | 6.25 µg/mL | Methicillin (1.56 µg/mL) |
| P. acnes (ATCC 11827) | 0.78 µg/mL | 0.78 µg/mL | 0.78 µg/mL | 0.78 µg/mL | Amoxicillin (0.117 µg/mL) |
| E. coli (K12-DH5α) | >80 µM | >80 µM | >80 µM | >80 µM | N/A |
This compound demonstrates multimodal anticancer activity through diverse molecular mechanisms. It functions as a common inhibitor of several clinically targeted enzymes including NF-κB kinase, histone acetyltransferases (HATs), lipoxygenase, xanthine oxidase, tyrosinase, and ureases. [3] In prostate cancer models, this compound induces apoptosis through ER stress-mediated autophagy via the DAPK3/Akt signaling pathway, with demonstrated inhibition of cell proliferation, induction of caspase-3/9 activities, and increased Bax protein expression. [7]
In breast and glioma cancer models, this compound exhibits anti-metastatic action by targeting VEGF-induced signaling pathways in epithelial to mesenchymal transition (EMT). [8] Treatment with this compound resulted in upregulation of the epithelial marker E-cadherin with concomitant decrease in expression of mesenchymal markers Twist and Snail, alongside strong anti-migratory and anti-invasive activity. [8] Additionally, this compound inhibits tumor angiogenesis by targeting the Src/FAK/Rho GTPases signaling pathway, further contributing to its antitumor efficacy. [4]
The compound also functions as an epigenetic modulator through inhibition of histone acetyltransferase activity. As the first natural product inhibitor of HATs reported, this compound inhibits p300, PCAF, and Tip60 HATs in the low micromolar range. [4] [9] This inhibition sensitizes tumor cells to ionizing radiation by impairing DNA damage repair pathways. [4] Through suppression of NF-κB-regulated transcription, this compound presents anti-inflammatory and anti-invasive properties by suppressing TNF-α-induced overexpression of anti-apoptotic proteins and proteins involved in invasion and angiogenesis. [4]
This compound demonstrates significant immunostimulatory activity on human neutrophils, enhancing innate immune responses against bacterial pathogens. It stimulates the production of reactive oxygen species (ROS) and formation of neutrophil extracellular traps (NETs), two key mechanisms utilized by neutrophils to kill invading bacteria. [6] This immunostimulatory activity occurs through a PI3K-dependent mechanism involving activation of surface-expressed G protein-coupled sphingosine-1-phosphate receptors (S1PRs), specifically S1PR4. [6]
Molecular modeling and pharmacological inhibitor studies demonstrate that this compound stimulates neutrophils in a concentration-dependent manner, with NETs produced in response to this compound exhibiting potent bactericidal activity. [6] This enhancement of host immune cell function represents a promising alternative approach to addressing antibiotic resistance, as it potentially reduces selective pressure for resistance development compared to direct antimicrobial agents.
Figure 1: Immunomodulatory Pathway of this compound in Neutrophils - this compound activates S1PR4 receptors, triggering PI3K/Akt-dependent NADPH oxidase activation, ROS production, and NET formation, ultimately enhancing bacterial killing. [6]
Beyond the major mechanisms described above, this compound exhibits several other biologically relevant activities:
Antioxidant Effects: this compound demonstrates antioxidant activity through multiple mechanisms, including direct free radical scavenging and inhibition of ROS-producing enzymes like xanthine oxidase and lipoxygenase. [4] The triene form shows superior antioxidant activity in DPPH assays compared to less unsaturated forms. [2]
Anti-inflammatory Action: Through inhibition of NF-κB activation and subsequent suppression of pro-inflammatory mediators, this compound exhibits significant anti-inflammatory properties. [4] This activity contributes to its potential in managing chronic inflammatory conditions.
Antiparasitic Activity: this compound has demonstrated efficacy against various parasitic infections, aligning with its traditional use for malaria and other parasitic diseases. [1]
The biological activity of anacardic acids is strongly influenced by their chemical structure, particularly the characteristics of the alkyl side chain. The degree of unsaturation in the 15-carbon alkyl chain significantly modulates various biological activities, often in opposing directions depending on the specific target. [2] For instance, increasing unsaturation enhances antioxidant activity and acetylcholinesterase inhibition, but reduces antifungal potency, where the more linear monoene form demonstrates superior activity. [2]
The hydrophobic character imparted by the long alkyl chain is essential for membrane interaction and cellular penetration, but excessive lipophilicity can adversely affect pharmacokinetic properties. [10] Structural modifications at three key regions - the aromatic ring, the carboxylic acid functionality, and the alkyl side chain - have been explored to optimize biological activity and drug-like properties. [9] These structure-activity relationship studies provide critical insights for medicinal chemistry efforts aimed at developing optimized this compound derivatives with enhanced therapeutic potential.
Table 3: Influence of Side Chain Unsaturation on Biological Activities of Anacardic Acids
| Biological Activity | Saturated (15:0) | Monoene (15:1) | Diene (15:2) | Triene (15:3) | Structure-Activity Relationship |
|---|---|---|---|---|---|
| Antioxidant (DPPH assay) | Low activity | Moderate activity | High activity | Highest activity | Increasing unsaturation enhances free radical scavenging |
| Antibacterial (S. mutans) | Inactive | MIC = 6.25 µg/mL | MIC = 3.13 µg/mL | MIC = 1.56 µg/mL | Inverse relationship between saturation and potency |
| Antifungal Activity | Moderate activity | Highest activity | Moderate activity | Low activity | Molecular linearity crucial for antifungal action |
| Acetylcholinesterase Inhibition | Low inhibition | Moderate inhibition | High inhibition | Highest inhibition | Increased unsaturation enhances enzyme inhibition |
| Cytotoxicity (A. salina) | Low toxicity | Moderate toxicity | High toxicity | Highest toxicity | Unsaturation correlates with increased toxicity |
Comprehensive in silico analysis of 100 naturally occurring this compound derivatives has revealed important insights into their pharmacokinetic profile. [10] The analysis evaluated key physicochemical properties including molecular weight, lipophilicity (M log P), hydrogen bond donors/acceptors, topological polar surface area (TPSA), number of rotatable bonds, and molar refractivity. Most natural anacardic acids possess molecular weights ranging from 300-400 Da, with moderate to high lipophilicity (M log P ≈ 3-5). [10]
The BOILED-Egg model prediction demonstrates that out of 17 scrutinized molecules, only 3 molecules exhibit satisfactory gastrointestinal absorption capability, while 14 molecules show permeability through the blood-brain barrier. [10] These findings highlight both the challenges and opportunities for therapeutic development of this compound derivatives. The generally poor gastrointestinal absorption may limit oral bioavailability, while the blood-brain barrier permeability suggests potential applications in central nervous system disorders.
In silico toxicity prediction for selected this compound derivatives indicates generally favorable safety profiles for several compounds. Among the derivatives analyzed, many showed no predicted inhibition of cytochrome P450 enzymes (CYP2D6, CYP3A4), negative AMES toxicity results, no hERG inhibition, and no predicted hepatotoxicity or skin sensitization. [10] These computational predictions provide encouraging preliminary evidence regarding the safety of this compound derivatives, though experimental validation is essential.
However, it is important to note that this compound is known to cause allergic responses and exhibits dose-dependent toxicity in certain experimental models. [3] The compound's ability to induce apoptosis in cancer cells inherently raises concerns about potential effects on normal proliferating cells. Furthermore, the cytotoxicity of anacardic acids against Artemia salina nauplii increases with unsaturation of the side chain, with the triene form exhibiting the highest toxicity. [2] These findings underscore the importance of careful toxicity assessment in the development of this compound-based therapeutics.
Despite promising preclinical data, several significant challenges remain in the translational development of this compound-based therapeutics. The poor pharmacokinetic properties, including limited aqueous solubility and suboptimal gastrointestinal absorption, represent major hurdles that must be addressed through structural modification or formulation strategies. [10] Additionally, the structural complexity of natural this compound mixtures presents standardization challenges for drug development.
Future research should prioritize:
The diverse biological activities and novel mechanisms of action of anacardic acids continue to generate significant interest in their therapeutic potential. With strategic research investment addressing current limitations, this compound derivatives may eventually find application as antibacterial adjuvants, anticancer agents, or epigenetic modulators in clinical practice.
This compound represents a fascinating example of traditional medicine informing modern drug discovery efforts. From its historical use in Ayurvedic practice for treating infectious and inflammatory conditions, contemporary research has validated numerous pharmacological activities and elucidated complex mechanisms of action. The compound's multimodal effects—including antibacterial, anticancer, immunomodulatory, and epigenetic activities—coupled with its unique chemical structure, make it a valuable scaffold for future therapeutic development.
Anacardic acids (AnAc) are salicylic acid-derived phenolic lipids that represent important biologically active components in cashew peduncles (Anacardium occidentale). These compounds have gained significant research interest due to their diverse biological activities, including antimicrobial, antioxidant, enzyme inhibitory, and antitumor properties [1] [2]. The cashew peduncle, though highly nutritious and rich in phenolic compounds, carotenoids, and vitamin C, has limited acceptance for fresh consumption due to its characteristic astringency, which has been directly linked to its anacardic acid content [1]. Recent studies have demonstrated that the degree of alkyl chain unsaturation in anacardic acids significantly influences their biological activity, with the triene form (15:3) showing superior antioxidant and anticholinesterase activities compared to the diene (15:2) and monoene (15:1) forms [3].
The economic importance of cashew cultivation, with global peduncle production reaching approximately 1.3 million tons in 2019, underscores the need for standardized analytical methods to quantify these bioactive compounds [1]. The development of reliable quantification methods enables researchers to classify different cashew clones according to their AnAc content, which correlates with both biological activity and sensory properties. Furthermore, understanding the structure-activity relationship of anacardic acids provides valuable insights for developing cashew varieties with optimized nutritional and sensory profiles, as well as for potential pharmaceutical applications [2] [3].
Table 1: Key Facts About Anacardic Acids in Cashew Peduncles
| Characteristic | Description |
|---|---|
| Chemical Structure | Salicylic acid derivatives with 15-carbon alkyl side chains |
| Side Chain Variants | Monoene (15:1), Diene (15:2), Triene (15:3) |
| Biological Activities | Antimicrobial, antioxidant, antitumor, enzyme inhibitory |
| Impact on Flavor | Contributes to astringency and influences consumer acceptance |
| Total Content Range | 128.35–217.00 mg/100 g across different cashew clones |
| Primary Sources | Cashew peduncles, cashew nut shell liquid |
The validated HPLC-DAD method for this compound quantification employs a Shimadzu LC-20AB Prominence chromatograph coupled with a Shimadzu SPD-M20A Prominence diode array detector and a Shimadzu SIL-20AC Prominence autosampler [1]. The separation is achieved using a reverse-phase C18 column (Shim-pack CLC-ODS (M), 150 × 4.6 mm, 5 μm) maintained at 25°C. The mobile phase consists of water (Solvent A) and acetonitrile (Solvent B), both acidified with 1% acetic acid, running in isocratic mode at a ratio of 20:80 (A:B) with a flow rate of 1.5 mL/min. The total analysis time is 30 minutes with an injection volume of 20 μL, and detection is performed at 280 nm with UV spectra recorded from 200 to 400 nm [1].
For structural confirmation of anacardic acids, an UPLC-QTOF-MSE system is recommended, consisting of an Acquity UPLC coupled to a quadrupole time-of-flight mass spectrometer operated in negative ionization mode [1]. The chromatographic separation for confirmation uses an Acquity BEH C18 column (150 × 2.1 mm², 1.7 μm) at 40°C with a gradient elution from 5% to 95% acetonitrile (containing 0.1% formic acid) over 30 minutes at a flow rate of 0.3 mL/min. Mass spectrometric detection is performed over a range of 50-1180 Da with a cone voltage of 40 V, capillary voltage of 3500 V, and drying gas at 35 psi and 370°C [1].
Table 2: Validated HPLC-DAD Method Parameters for this compound Quantification
| Parameter | Specification |
|---|---|
| Column | C18 reverse-phase (150 × 4.6 mm, 5 μm) |
| Mobile Phase | Water:Acetonitrile (20:80, both with 1% acetic acid) |
| Flow Rate | 1.5 mL/min |
| Temperature | 25°C |
| Injection Volume | 20 μL |
| Detection Wavelength | 280 nm |
| Analysis Time | 30 min |
| Retention Time Precision | CV = 0.45% |
| Area Precision | CV = 0.30% |
The HPLC method has been rigorously validated according to International Conference on Harmonization (ICH) guidelines, demonstrating excellent analytical performance [1]. The calibration curve exhibits outstanding linearity (y = 2333.5x + 2956.2; r² = 0.9979) across eight concentration levels ranging from 1 to 100 μg/mL. The method shows remarkable precision with intraday and interday coefficients of variation of 0.20% and 0.29%, respectively. The limits of detection and quantification were established at 0.18 and 0.85 μg/mL, respectively, indicating high sensitivity for this compound detection [1]. The method also demonstrated excellent recovery rates exceeding 90% using two sequential extractions, confirming its reliability for quantitative analysis of anacardic acids in cashew peduncle samples.
The selectivity of the method was confirmed through peak purity assessment using diode array detection and structural verification via UPLC-QTOF-MSE analysis, which unequivocally identified the three main anacardic acids (15:3, 15:2, and 15:1) in the sample extracts [1]. The system suitability parameters, including repeatability with respect to retention time (CV = 0.45%) and peak area (CV = 0.30%), meet accepted criteria for chromatographic method validation, ensuring consistent performance during routine analysis [1].
The sample preparation begins with freeze-drying fresh cashew peduncle samples for 96 hours using a lyophilizer (LioBras K105) to completely remove water content [1]. The dried samples are then ground into a fine powder using an electric grinder (Cadence MDR302-127). For extraction, 0.5 g of the powdered sample is accurately weighed and mixed with 9 mL of HPLC-grade methanol. The extraction is performed using an ultrasonic cleaner (THORTON/UNIQUE) at room temperature for 20 minutes, followed by centrifugation at 2950× g for 10 minutes (Kindly KC5) [1]. The supernatant is collected after filtration through filter paper, and the extraction process is repeated sequentially to ensure complete extraction of anacardic acids.
Research indicates that two sequential extractions achieve recovery rates exceeding 90%, providing an efficient extraction protocol without excessive solvent consumption [1]. The combined supernatants are concentrated using vacuum distillation (Buchi V-850) prior to HPLC analysis. For qualitative analysis and structural confirmation, the concentrated extract can be further purified through silver nitrate-impregnated silica gel chromatography, which effectively separates the different this compound congeners based on their degree of unsaturation [3].
The following diagram illustrates the complete sample preparation workflow for this compound analysis from cashew peduncles:
Diagram 1: Sample preparation workflow for this compound extraction
The method validation conducted according to ICH guidelines confirmed the reliability and accuracy of the HPLC-DAD method for this compound quantification [1]. The linearity assessment across eight concentration levels (1-100 μg/mL) produced a correlation coefficient (r²) of 0.9979, indicating excellent linear response. The precision evaluation demonstrated remarkable consistency with intraday and interday coefficients of variation of 0.20% and 0.29%, respectively, well within acceptable limits for chromatographic analysis. The method exhibited excellent repeatability for both retention time (CV = 0.45%) and peak area (CV = 0.30%), confirming system stability throughout the analysis [1].
The sensitivity parameters, including limit of detection (LOD) of 0.18 μg/mL and limit of quantification (LOQ) of 0.85 μg/mL, indicate the method's capability to detect and quantify anacardic acids at low concentrations. The recovery study established that two sequential extractions achieved recovery rates exceeding 90%, validating the extraction efficiency. The selectivity of the method was confirmed through diode array detection, which verified peak purity, and UPLC-QTOF-MSE analysis, which unequivocally identified the three main this compound congeners in the samples [1].
Table 3: Method Validation Parameters for this compound Quantification
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity (r²) | 0.9979 | ≥ 0.995 |
| Range | 1-100 μg/mL | - |
| Intraday Precision (CV) | 0.20% | ≤ 2% |
| Interday Precision (CV) | 0.29% | ≤ 3% |
| LOD | 0.18 μg/mL | - |
| LOQ | 0.85 μg/mL | - |
| Recovery | > 90% | ≥ 80% |
| Repeatability (Retention Time CV) | 0.45% | ≤ 1% |
| Repeatability (Peak Area CV) | 0.30% | ≤ 2% |
The validated HPLC method was applied to quantify anacardic acids in peduncles from five different cashew clones (CCP 09, CCP 76, BRS 265, BRS 275, and Embrapa 51) [1]. The total this compound content ranged from 128.35 to 217.00 mg per 100 g of fresh weight, demonstrating significant variation among different clones. This quantitative variation highlights the importance of clone selection for both breeding programs and industrial applications, as this compound content directly influences both biological activity and sensory properties of cashew products [1]. The distribution of different this compound congeners (monoene, diene, and triene) also varies among clones, which may further affect their functional properties due to the structure-activity relationship associated with the alkyl side chain unsaturation [3].
Research has shown that the triene this compound (15:3) typically predominates in cashew peduncles, followed by relatively equal proportions of the diene (15:2) and monoene (15:1) forms [3]. This composition pattern has significant implications for the biological activity of cashew peduncle extracts, as the triene form demonstrates superior antioxidant activity and acetylcholinesterase inhibition compared to the less unsaturated forms [3]. However, for antifungal activity, an inverse relationship has been observed, with the monoene form showing greater potency, highlighting how specific applications may require different congener profiles [3].
When implementing this HPLC method for routine analysis of anacardic acids, several practical considerations should be noted to ensure optimal performance. The use of acidified mobile phase (1% acetic acid in both water and acetonitrile) is critical for achieving good peak shape and resolution by suppressing the ionization of phenolic hydroxyl and carboxylic acid groups [1]. For laboratories without access to UPLC-QTOF-MSE, alternative structural confirmation can be performed using NMR spectroscopy, with characteristic chemical shifts reported for each this compound congener [3]. Specifically, the aromatic protons appear at approximately δ 7.36 ppm (H-5, t), δ 6.86 ppm (H-6, d), and δ 6.75 ppm (H-4, d), while olefinic protons resonate at δ 5.35 ppm for monoene, δ 5.32-5.43 ppm for diene, and multiple signals between δ 5.05-5.88 ppm for triene anacardic acids [3].
To address potential matrix effects in HPLC-DAD analysis, several strategies can be employed if interference is observed [1]. Sample dilution may reduce co-eluting compounds, while optimization of chromatographic conditions (mobile phase composition, gradient profile, or column temperature) can improve separation from interfering substances. The use of an internal standard with similar chemical properties to anacardic acids can correct for variations in signal response. For complex matrices, enhanced sample cleanup techniques such as solid-phase extraction may be necessary to remove interfering compounds [1].
Common issues during method implementation may include peak broadening, which can be addressed by ensuring proper column conditioning and mobile phase preparation. Retention time shifts may indicate mobile phase degradation or column aging, necessitating fresh mobile phase preparation or column replacement. For samples with high complexity, transitioning from isocratic to gradient elution may improve separation, though this would require re-validation of the method [1]. The analytical method can be adapted for cashew nut shell liquid (CNSL) analysis, where this compound concentrations are typically much higher, requiring appropriate sample dilution [3] [4].
When developing the method for different equipment, the column temperature should be maintained at 25°C to ensure retention time reproducibility. The flow rate of 1.5 mL/min provides an optimal balance between analysis time and resolution for the specified column dimensions [1]. For columns with different dimensions (e.g., 2.1 mm internal diameter for UPLC applications), the flow rate should be adjusted proportionally to maintain similar linear velocity. The injection volume of 20 μL is suitable for most conventional HPLC systems, but can be optimized based on detector sensitivity and column capacity [1].
The validated HPLC-DAD method provides a reliable, precise, and accurate approach for quantifying anacardic acids in cashew peduncles and related matrices. The method's robustness, coupled with its relatively simple sample preparation protocol, makes it suitable for both research and quality control applications in food, pharmaceutical, and agricultural industries. The significant variation in this compound content among different cashew clones highlights the method's utility in plant breeding programs and product development. Furthermore, the relationship between this compound structure and biological activity underscores the importance of congener-specific quantification for predicting functional properties. As research continues to reveal new applications for these versatile phenolic lipids, this validated method will serve as an essential tool for standardization and quality assessment of this compound-containing products.
Anacardic Acids (AnAc) are phenolic lipids, primarily 2-hydroxy-6-alkylbenzoic acids, found in the cashew nut shell liquid (CNSL) of Anacardium occidentale L. and related plants [1]. They constitute 60-65% of raw CNSL and are recognized for their broad biological activities, including antimicrobial, antitumor, antioxidant, and anti-inflammatory properties [2] [1] [3]. Their chemical structure consists of a salicylic acid moiety attached to a 15-carbon alkyl side chain with varying degrees of unsaturation (saturated, monoene, diene, or triene) [2] [3]. This structural versatility makes them a promising candidate for drug development, and efficient extraction and purification protocols are essential for reproducible research and application.
The initial step in AnAc research is the efficient extraction of these compounds from their natural sources, primarily cashew nut shells. The choice of extraction method significantly impacts the yield, composition, and subsequent bioactivity.
This is the standard method for obtaining the crude AnAc mixture from cashew nut shells.
For sources like cashew peduncles (the cashew apple) or leaves, which have lower AnAc content, an optimized solid-liquid extraction is used.
Table 1: Comparison of Anacardic Acid Extraction Methods
| Parameter | Soxhlet Extraction (Shells) | Ultrasonic Extraction (Peduncles) |
|---|---|---|
| Primary Source | Cashew Nut Shells (CNSL) | Cashew Peduncles, Leaves |
| Key Solvent | Hexane | Methanol / Hydroethanolic Mixture |
| Typical Yield | ~14% CNSL from shells [2] | 128 - 217 mg/100g from peduncles [4] |
| Temperature | ~80°C | Room Temperature |
| Duration | ~4 hours | ~20 minutes per cycle |
| Advantages | High yield, standard procedure | Faster, lower temperature, suitable for heat-labile compounds |
The following workflow summarizes the primary extraction pathways for anacardic acids from different parts of the cashew plant:
Following extraction, crude CNSL or plant extracts require purification to isolate individual AnAc components.
This protocol describes the separation of AnAc from other CNSL components (like cardanol and cardol) using silica gel column chromatography [2].
Principle: Differential adsorption and elution of compounds based on polarity.
Materials:
Detailed Protocol:
Expected Composition: The purified AnAc mixture typically consists of ~43.6% triene, ~29.3% monoene, and ~27.1% diene forms [2].
Robust analytical methods are critical for identifying and quantifying AnAc in purified samples or complex extracts.
A validated High-Performance Liquid Chromatography (HPLC) method coupled with a Diode Array Detector (DAD) is recommended for precise quantification [4].
For unequivocal identification, Ultra-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MSE) is used.
Table 2: Key Analytical Parameters for this compound Quantification via HPLC-DAD [4]
| Analytical Parameter | Result / Value |
|---|---|
| HPLC Method | Isocratic Reverse-Phase |
| Mobile Phase | Acidified Water : Acetonitrile (20:80) |
| Calibration Equation | y = 2333.5x + 2956.2 |
| Coefficient of Determination (r²) | 0.9979 |
| Intraday Precision (CV) | 0.20% |
| Interday Precision (CV) | 0.29% |
| Limit of Detection (LOD) | 0.18 µg·mL⁻¹ |
| Limit of Quantification (LOQ) | 0.85 µg·mL⁻¹ |
The following chart outlines the key steps involved in the purification and analytical confirmation of anacardic acids:
Chemical modification of AnAc can alter their biological properties. Acetylation of the phenolic hydroxyl group is a common reaction to study structure-activity relationships.
These detailed protocols provide a robust framework for the extraction, purification, analysis, and modification of anacardic acids. The methodologies outlined here, particularly the validated HPLC quantification, are essential for ensuring the quality and reproducibility of research involving these promising bioactive compounds. The observed changes in biological activity following chemical modification, such as acetylation, underscore the significance of the phenolic hydroxyl group for certain applications and open avenues for further derivatization to optimize therapeutic potential.
This compound (AA), a natural phenolic lipid derived primarily from cashew nut shells (Anacardium occidentale), has emerged as a valuable chemical tool for investigating histone acetyltransferase (HAT) function in epigenetic regulation. This salicylic acid derivative features a 15-carbon alkyl chain that can exist in saturated or unsaturated forms, contributing to its biological activity and membrane permeability. As a broad-spectrum HAT inhibitor, this compound primarily targets the p300/CBP and Tip60 acetyltransferase families, making it particularly useful for studying chromatin remodeling, gene expression, and DNA damage response mechanisms. Research applications of this compound span multiple disciplines including cancer biology, parasitology, and immunology, with demonstrated effects on cancer cell proliferation, parasite viability, and neutrophil activation.
The compound's mechanism involves competitive inhibition of the acetyl-CoA binding site on HAT enzymes, thereby reducing histone acetylation levels and promoting a more transcriptionally repressive chromatin state. However, researchers should note that this compound may exhibit off-target effects and has been flagged in some studies as a potential assay interference compound, necessitating appropriate controls and validation experiments [1]. Despite these limitations, when used with proper controls, this compound remains a valuable pharmacological tool for probing HAT function in diverse biological systems.
This compound functions as a potent inhibitor of histone acetyltransferases through multiple interconnected mechanisms. Primarily, it directly binds to the catalytic domain of HAT enzymes including p300, CBP, and Tip60, competitively inhibiting the binding of acetyl-CoA cofactor and thus preventing the transfer of acetyl groups to lysine residues on histone substrates [2] [3]. This inhibition has been demonstrated to disrupt chromatin remodeling, leading to altered gene expression patterns in treated cells. Specifically, this compound inhibits the Tip60 HAT in vitro and blocks Tip60-dependent activation of ATM and DNA-PKcs protein kinases in response to DNA damage in vivo [2] [3]. This disruption of DNA damage response pathways underlies its ability to sensitize tumor cells to ionizing radiation.
Beyond direct enzymatic inhibition, this compound modulates several downstream signaling pathways. In colorectal cancer models, this compound-induced HAT inhibition reduces acetylation of histones at promoter regions of Hsp70 family genes, inhibiting their transcription and subsequently disrupting the formation of AKT-Hsp70 complexes [4]. This leads to AKT destabilization and decreased phosphorylation at Ser473, ultimately inducing synthetic lethality in PTEN-deficient cells [4]. Additionally, in prostate cancer models, this compound activates p53 through increased phosphorylation at Ser15 and downregulates androgen receptor expression via p300 suppression, creating a multi-faceted anti-tumor mechanism [5].
Table 1: Documented Biological Effects of this compound Across Experimental Models
| Experimental System | Observed Effects | Concentration Range | Key Findings | Reference |
|---|---|---|---|---|
| Human tumor cells | Radiation sensitization | Not specified | Inhibition of Tip60-dependent ATM/DNA-PKcs activation; Enhanced radiation cytotoxicity | [2] |
| Rhabdomyosarcoma cells (RH30, RD) | Reduced viability and proliferation | IC50: 52.6-54.02 μM | Decreased proliferation rate; G2/M cell cycle arrest; Apoptosis induction | [6] |
| Colorectal cancer cells (HCT116 PTEN-/-) | Synthetic lethality | 100 μM | Hsp70 downregulation; AKT destabilization; Selective apoptosis in PTEN-deficient cells | [4] |
| Prostate cancer cells (LNCaP) | Cell cycle arrest & apoptosis | 5-125 μM | G1/S arrest; p53 phosphorylation (Ser15); Androgen receptor downregulation | [5] |
| Trypanosoma cruzi parasites | Antiparasitic activity | 10-100 μM | 50% proliferation inhibition at ~14 μM; Ultrastructural alterations | [7] |
| Human neutrophils | Immunomodulation | 10-80 μM | ROS production; NET formation; S1PR4-mediated PI3K activation | [8] |
The biological effects of this compound extend beyond cancer models. In infectious disease research, this compound demonstrates significant anti-parasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease, with IC50 values of approximately 14 μM after 72 hours of treatment [7]. The compound affects parasite ultrastructure and impairs proliferation, suggesting potential application for neglected tropical diseases. In immunology, this compound activates human neutrophils through a S1PR4-PI3K dependent pathway, stimulating reactive oxygen species production and neutrophil extracellular trap formation without triggering degranulation [8]. This selective immunomodulatory activity enhances bacterial killing capacity while potentially minimizing inflammatory tissue damage.
Purpose: To evaluate the effect of this compound on cell viability and proliferation in various cell lines. Materials: Cell lines of interest (e.g., cancer cell lines), this compound (stock solution in DMSO, typically 50-100 mM), cell culture medium appropriate for the cell line, 96-well or 384-well tissue culture plates, WST-1 or MTT reagent, microplate reader.
Procedure:
Notes: Optimal cell density and treatment duration should be determined empirically for each cell line. RH30 and RD rhabdomyosarcoma cells showed IC₅₀ values of 52.6-54.02 μM after 72 hours of treatment [6]. Include replicate wells (minimum n=3) and perform independent experiments to ensure reproducibility.
Purpose: To determine the effect of this compound on cell cycle progression. Materials: Cell lines of interest, this compound, flow cytometry tubes, ice-cold 70% ethanol, phosphate-buffered saline (PBS), propidium iodide (PI) staining solution (containing RNase A), flow cytometer.
Procedure:
Notes: this compound treatment typically induces G2/M cell cycle arrest. In RH30 cells, 55 μM treatment increased G2/M population from 33% to 46.35% [6]. Include appropriate controls (untreated and vehicle-treated) for comparison.
Purpose: To quantify this compound-induced apoptosis. Materials: Cell lines, this compound, annexin V binding buffer, fluorescein isothiocyanate (FITC)-conjugated annexin V, propidium iodide (PI), flow cytometry tubes, flow cytometer.
Procedure:
Notes: this compound significantly induces apoptosis at concentrations of 30-55 μM in rhabdomyosarcoma cells [6]. Include untreated and vehicle controls for baseline apoptosis measurement.
Purpose: To evaluate changes in protein expression and post-translational modifications following this compound treatment. Materials: Cell lines, this compound, RIPA lysis buffer, protease and phosphatase inhibitors, BCA protein assay kit, SDS-PAGE equipment, nitrocellulose or PVDF membranes, electrophoresis and transfer apparatus, primary and secondary antibodies, chemiluminescence detection system.
Procedure:
Notes: this compound treatment (100 μM) reduces Hsp70 expression and AKT phosphorylation at Ser473 in PTEN-deficient colorectal cancer cells within 9 hours [4]. In LNCaP prostate cancer cells, this compound increases p53 phosphorylation at Ser15 and downregulates androgen receptor [5].
When utilizing this compound as a HAT inhibitor, several critical controls must be incorporated to ensure experimental validity and appropriate interpretation. First, always include vehicle controls (DMSO at equivalent concentration) to account for solvent effects. Second, consider including positive controls for HAT inhibition where possible, such as known HAT inhibitors or histone deacetylase inhibitors to establish expected phenotypic outcomes. Third, implement genetic validation approaches where feasible, such as siRNA-mediated knockdown of specific HAT targets (e.g., p300/CBP) to confirm that observed phenotypes mirror pharmacological inhibition [4].
Given concerns about potential off-target effects, several counter-screening approaches are recommended. The ALARM NMR assay has identified this compound as potentially thiol-reactive, suggesting the need for additional experiments to confirm target specificity [1]. Include assays to test for general cytotoxicity alongside specific phenotypic assessments. Consider conducting rescue experiments by overexpressing target proteins (e.g., Hsp70 in PTEN-deficient cells) to confirm mechanism of action [4]. For chromatin-related studies, confirm HAT inhibition by directly measuring histone acetylation status through Western blotting with pan-acetyl or site-specific acetyl-histone antibodies.
Interpretation of this compound experiments requires consideration of several contextual factors. First, cellular responses are highly concentration-dependent, with different effects observed at various doses. Lower concentrations (5-25 μM) may produce subtle phenotypic changes, while higher concentrations (50-125 μM) often induce apoptosis and significant cytotoxicity [6] [5]. Second, cell-type specificity significantly influences outcomes, with PTEN-deficient cells showing heightened sensitivity through synthetic lethality mechanisms [4]. Third, treatment duration affects results, with acute treatments (hours) revealing immediate signaling changes, while longer exposures (days) capturing cumulative effects on viability and proliferation.
Common pitfalls in this compound experiments include overinterpretation of specificity, as the compound may affect multiple targets beyond HATs. The aggregation potential of this compound at higher concentrations may cause false positives in certain assays [1]. Additionally, differences between commercial sources of this compound (varying purity and alkyl chain composition) may contribute to experimental variability. Always perform dose-response analyses rather than single-concentration experiments, and utilize multiple complementary assays to verify key findings through orthogonal approaches.
Figure 1: | this compound Signaling Pathways in Cancer. This diagram illustrates the major molecular pathways modulated by this compound treatment in cancer models, culminating in cell cycle arrest, apoptosis, and radiation sensitization.
Figure 2: | Experimental Workflow for HAT Inhibition Studies. This workflow outlines key steps in designing and executing experiments with this compound, from initial treatment optimization through mechanistic studies and experimental validation.
This compound serves as a valuable chemical probe for investigating HAT function in diverse biological contexts, despite limitations in specificity. Its well-characterized effects on cancer cell proliferation, apoptosis, and radiation sensitivity make it particularly useful for preclinical cancer research, especially in models featuring PTEN deficiency or androgen receptor signaling. The compound's additional activities against parasitic organisms and immune cells expand its utility to infectious disease and immunology research.
When incorporating this compound into research programs, investigators should implement the validation strategies outlined in this document, including appropriate controls, genetic confirmation, and specificity testing. The provided experimental protocols offer standardized methodologies for assessing this compound effects across multiple endpoints, facilitating comparison across studies and model systems. As research continues, this compound will remain an important tool for probing epigenetic regulation and developing novel therapeutic strategies targeting histone acetyltransferase activity.
Anacardic acid, a natural alkyl salicylic acid derived from cashew nuts, exhibits multifaceted antitumor properties in pancreatic ductal adenocarcinoma (PDAC). Research indicates its potential both as a monotherapy and as a complementary agent to overcome chemoresistance, a significant challenge in PDAC treatment [1] [2].
The cytotoxic and chemosensitizing effects of AA in pancreatic cancer cell lines are mediated through several interconnected mechanisms:
The following table summarizes the inhibitory effects of this compound and its combinations on various pancreatic cancer cell lines.
Table 1: Anticancer Activity of this compound in Pancreatic Cell Models
| Cell Line | Treatment | Assay Type | Key Findings / IC₅₀ | Observed Mechanism | Citation |
|---|---|---|---|---|---|
| BXPC-3, CAPAN-2, PANC-1 | This compound (AA) | MTT Cell Viability | Growth inhibition in a dose-dependent manner (specific IC₅₀ values not provided in source) | Activation of Chmp1A, ATM, p53 | [1] |
| MIA PaCa-2 | This compound (AA) | Growth Inhibition | IC₅₀ in the double-digit nanomolar range | Implicated in Chmp1A-ATM-p53 pathway | [2] |
| Pancreatic cancer spheroids | This compound (AA) | 3D Spheroid Formation | Reduced spheroid size and number vs. control | Demonstrates efficacy in a more physiologically relevant model | [1] |
| BXPC-3, CAPAN-2, PANC-1 | AA + Gemcitabine or 5-FU | MTT Cell Viability | Increased cytotoxicity of chemotherapeutics | Increased p53 activation; Chmp1A required for AA but not for 5-FU/Gemcitabine action | [1] |
Below are detailed methodologies for key experiments used to elucidate this compound's activity in pancreatic cancer research.
This protocol is used to determine the cytotoxic effect of AA alone and in combination with chemotherapeutics [1].
1. Cell Seeding and Culture
2. Compound Treatment
3. MTT Assay and Measurement
This protocol is used to analyze changes in protein expression and phosphorylation of key pathway components [1].
1. Cell Lysis and Protein Extraction
2. Gel Electrophoresis and Transfer
3. Immunoblotting
This assay tests the anti-proliferative effect of AA in a more in vivo-like 3D model [1].
1. Spheroid Generation
2. Compound Treatment and Analysis
The following diagrams illustrate the core signaling pathway targeted by this compound and a generalized workflow for the described experiments.
Diagram 1: Core signaling pathway of this compound in pancreatic cancer cells. AA induces Chmp1A, leading to sequential activation of ATM and p53, resulting in growth inhibition.
Diagram 2: Experimental workflow for evaluating this compound. The process involves treatment, functional assessment of viability and growth, and mechanistic analysis of protein signaling and genetic dependencies.
Methicillin-resistant Staphylococcus aureus (MRSA) represents a major global health threat, causing infections that are difficult to treat due to resistance to beta-lactam antibiotics. This resistance is primarily mediated by the mecA gene, which encodes an altered penicillin-binding protein (PBP2a) with low affinity for beta-lactam antibiotics [1]. The search for novel antimicrobial agents with new mechanisms of action is therefore a critical research priority.
Anacardic Acid (AA), a natural phenolic lipid found in cashew nut shell liquid (CNSL), has emerged as a promising candidate. It is a mixture of 6-alkylsalicylic acids with saturated or unsaturated 15-carbon side chains (C15:0, C15:1, C15:2, C15:3) [2] [3] [4]. This application note consolidates current scientific understanding of AA's anti-MRSA activity, providing a detailed overview of its mechanisms, efficacy data, and practical experimental protocols for research and development professionals.
This compound disrupts MRSA through a multi-targeted mechanism involving direct antibacterial activity and potential immunomodulation. The diagram below illustrates the core mechanisms by which this compound targets MRSA.
Membrane Disruption: The primary mechanism of AA's antibacterial action is its surfactant-like property. The compound's amphipathic nature, with a hydrophilic salicylic acid head and a hydrophobic alkyl chain, allows it to integrate into and disrupt the bacterial cell membrane. This integration increases membrane fluidity and permeability, leading to leakage of essential ions, proteins, and nucleic acids, and ultimately, cell death [5] [3] [6]. This membrane-targeting action is particularly advantageous as it presents a low risk of inducing bacterial resistance.
Inhibition of Metabolic Enzymes: AA penetrates the lipid bilayers of bacterial membranes and inhibits key enzymes such as NADH oxidase and other components of the electron transport chain, leading to metabolic disruption and energy depletion within the bacterial cell [3].
Biofilm Inhibition: AA has demonstrated efficacy in inhibiting biofilm formation and damaging pre-formed biofilms. Biofilms are a major virulence factor that protect bacteria from antibiotics and host immune responses. AA is believed to achieve this by interfering with quorum sensing, a cell-to-cell communication system crucial for biofilm development [3].
In addition to its direct antibacterial effects, AA can enhance the host's immune response against MRSA.
The anti-MRSA activity of AA and its derivatives has been quantified through various studies. The data below summarize key efficacy metrics, including Minimum Inhibitory Concentrations (MIC) and synergy with conventional antibiotics.
Table 1: Minimum Inhibitory Concentrations (MIC) of different this compound congeners against bacterial pathogens. Data adapted from [7] [4].
| Bacterial Strain | This compound Congener | MIC (µg/mL) | MIC (µM) | Notes |
|---|---|---|---|---|
| S. aureus (MRSA, USA300) | Cashew Nut Shell Extract (Mixture) | - | 20 | [7] |
| S. aureus (ATCC 12598) | C15:3 (1d) | 6.25 | ~18.2 | Most active against this strain [4] |
| S. aureus (ATCC 12598) | C15:0 (1a) | >800 | >2336 | Inactive at tested concentrations [4] |
| S. mutans (ATCC 25175) | C15:3 (1d) | 1.56 | ~4.6 | [4] |
| S. pyogenes (M49-NZ131) | Saturated (Commercial) | - | 5 | [7] |
| P. acnes (ATCC 11827) | All Congeners (C15:0-C15:3) | 0.78 | ~2.3 | Equally potent regardless of unsaturation [4] |
Table 2: Synergistic effects of this compound in combination with methicillin against MRSA. Data based on [5] [8].
| MRSA Strain | Methicillin MIC Alone (µg/mL) | Methicillin MIC with 1/2 MIC of AA (µg/mL) | Fold Reduction in MIC | Reference |
|---|---|---|---|---|
| ATCC 33591 | 800 | 1.56 | 512-fold | [8] |
| ATCC 33592 | 800 | 6.25 | 128-fold | [8] |
| ATCC 33591 | Not specified | Not specified | - | FIC Index: 0.281 (Synergy) [5] |
This section provides detailed methodologies for key experiments assessing the efficacy of this compound against MRSA.
Principle: This standard CLSI method determines the lowest concentration of AA that visibly inhibits bacterial growth.
Materials:
Procedure:
Principle: This protocol evaluates the synergistic interaction between AA and methicillin.
Procedure:
Principle: This method determines whether AA is bacteriostatic or bactericidal and the rate of killing.
Procedure:
The body of research demonstrates that AA is a promising lead compound against MRSA. Its multi-mechanistic action, targeting both the bacterial membrane and host immunity, makes it a compelling candidate for overcoming resistance. The strong synergy with methicillin suggests its potential use in combination therapies to rejuvenate existing antibiotics [5] [8].
Future work should focus on:
| Parameter | Experimental System | Values/Concentrations | Biological Effects |
|---|---|---|---|
| NF-κB Inhibition | Myeloid KBM-5 cells [1] | 25 μM | Suppressed TNF-induced NF-κB activation; inhibited IκBα kinase (IKK) |
| Cell Viability & Apoptosis | HaCaT keratinocytes [2] | 10 - 50 μM | Concentration-dependent reduction in viability and increased apoptosis |
| Anti-inflammatory Cytokine Suppression | BV-2 microglia [3] | 25 - 100 μg/mL | Significant reduction in NO, PGE2, TNF-α, and IL-6 production |
| Target Gene Downregulation | Various cancer cell lines [1] | 25 - 100 μM | Downregulated Cyclin D1, COX-2, Bcl-2, Bcl-xL, MMP-9, VEGF, ICAM-1 |
| Enzyme Inhibition | In vitro assays [1] [4] | IC₅₀ ~8.5 μM (p300), ~5 μM (PCAF) | Inhibition of histone acetyltransferase (HAT) activity |
This compound (6-pentadecylsalicylic acid) is a natural phenolic lipid derived primarily from cashew nut shell liquid (Anacardium occidentale) [1] [5]. Its anti-inflammatory properties are primarily mediated through the inhibition of the NF-κB signaling pathway, a critical regulator of inflammation and immune responses [1] [6].
The compound exerts its effects at multiple levels within the NF-κB activation cascade, as illustrated in the following diagram:
The molecular mechanism involves several key inhibitory steps:
Principle: EMSA is used to detect and quantify the DNA-binding activity of NF-κB in nuclear extracts [1].
Procedure:
Principle: This protocol measures the effect of this compound on the protein levels of NF-κB-regulated genes [1] [2].
Procedure:
Principle: ELISA quantifies the secretion of NF-κB-regulated pro-inflammatory cytokines [3] [2].
Procedure:
The robust inhibition of the NF-κB pathway by this compound underpins its potential therapeutic value across multiple disease areas:
This compound serves as a versatile and potent natural product inhibitor of the NF-κB pathway. The application notes and detailed protocols provided here offer a framework for researchers to investigate its mechanisms and therapeutic potential. Future work should prioritize the development of optimized derivatives with improved drug-like properties for specific clinical applications.
This compound (AA), a natural compound derived from cashew apple, nut (Anacardium occidentale), and mango, has emerged as a promising complementary therapeutic agent for pancreatic cancer treatment. Pancreatic cancer remains one of the most aggressive malignancies with a dismal prognosis, largely due to limitations of current chemotherapeutic approaches including severe toxicity and development of resistance. AA represents a mixture of 2-hydroxy-6-alkylbenzoic acid homologs that have demonstrated potent anti-proliferative activity across multiple cancer types, including pancreatic, breast, lung, and prostate cancers. The compound exhibits its anticancer effects through multiple mechanisms, with the Chmp1A-ATM-p53 signaling pathway identified as a primary mediator of its activity in pancreatic cancer models.
Research has revealed that AA exerts dose-dependent cytotoxic effects on pancreatic cancer cells while simultaneously enhancing the efficacy of conventional chemotherapeutic agents like gemcitabine and 5-fluorouracil (5-FU). This synergistic effect positions AA as a potential candidate for combination therapy regimens that could lower required doses of standard chemotherapeutics, thereby reducing associated toxicities while maintaining or enhancing antitumor efficacy. The molecular basis for these effects involves AA-mediated activation of a specific signaling cascade that engages key tumor suppressor proteins, offering a mechanistic approach to pancreatic cancer intervention that warrants further investigation and development.
The mechanistic foundation for this compound's anticancer activity in pancreatic cancer centers on its ability to activate a specific signaling cascade involving three critical components: Chromatin Modifying Protein 1A (Chmp1A), Ataxia Telangiectasia Mutated (ATM) kinase, and the tumor suppressor p53. This pathway represents a coordinated molecular circuit that translates AA exposure into growth inhibitory and cell death responses in pancreatic cancer cells.
Chmp1A Activation: AA treatment upregulates Chmp1A, a unique member of the Endosomal Sorting Complex Required for Transport (ESCRT) family that contains a nuclear localization signal. Unlike other ESCRT components primarily involved in membrane protein sorting, Chmp1A functions as a tumor suppressor in pancreatic tissue and plays a critical role in mediating AA's anticancer effects. Silencing experiments demonstrate that Chmp1A is indispensable for AA activity, as Chmp1A-depleted cells show significantly reduced response to AA treatment.
ATM Phosphorylation: Activated Chmp1A initiates phosphorylation of ATM at serine 1981, activating this DNA damage response kinase. ATM serves as a crucial signaling node in the pathway, amplifying the growth inhibitory signal and transmitting it downstream to effector molecules.
p53 Activation: The pathway culminates in phosphorylation of p53 at serine 15, enhancing its stability and transcriptional activity. Activated p53 then directs the expression of downstream target genes that mediate cell cycle arrest, apoptosis, and other tumor suppressive responses, ultimately inhibiting pancreatic cancer cell growth.
The following diagram illustrates the sequential activation of this pathway and the points of synergy with conventional chemotherapeutic agents:
Figure 1: this compound activates the Chmp1A-ATM-p53 signaling pathway, ultimately inducing growth inhibition and cell death in pancreatic cancer cells. AA also synergizes with conventional chemotherapeutic agents to enhance their cytotoxic effects.
Interestingly, while both AA and conventional chemotherapeutics like gemcitabine and 5-FU increase Chmp1A protein levels, silencing experiments reveal that Chmp1A is required for AA's anticancer activity but not essential for the cytotoxic effects of 5-FU or gemcitabine. This suggests that while these agents share some common signaling elements, AA operates through a distinct mechanism with Chmp1A as its specific downstream effector. The relationship between AA and this signaling pathway provides a molecular basis for its observed anticancer effects and represents a potential target for therapeutic development.
Table 1: Quantitative effects of this compound on pancreatic cancer cell viability
| Cell Line | AA IC50 Range | Treatment Duration | Assay Type | Key Findings | Citation |
|---|---|---|---|---|---|
| BXPC-3 | Low micromolar | 24-72 hours | MTT assay | Dose-dependent reduction in cell viability | [1] [2] |
| PANC-1 | Low micromolar | 24-72 hours | MTT assay | Dose-dependent reduction in cell viability | [1] [2] |
| CAPAN-2 | Low micromolar | 24-72 hours | MTT assay | Dose-dependent reduction in cell viability | [1] [2] |
| PANC-1 | Significant reduction | 7-10 days | Spheroid formation | Smaller spheroids, reduced number | [1] [2] |
| BXPC-3 | Significant reduction | 7-10 days | Spheroid formation | Smaller spheroids, reduced number | [1] [2] |
The anti-proliferative effects of this compound have been quantitatively demonstrated across multiple pancreatic cancer cell lines using standardized viability assays. AA treatment resulted in a dose-dependent reduction in cell viability in both monolayer cultures and three-dimensional spheroid models, with IC50 values consistently in the low micromolar range across different pancreatic cancer cell types. The spheroid formation assays are particularly significant as they model tumor growth in a more physiologically relevant context, demonstrating AA's efficacy not only in reducing spheroid size but also in decreasing spheroid numbers, suggesting an effect on cancer cell self-renewal capacity.
Table 2: Synergistic effects of this compound with conventional chemotherapeutics
| Combination Treatment | Cell Line | Effect on Viability | Molecular Changes | Significance | Citation |
|---|---|---|---|---|---|
| AA + Gemcitabine | BXPC-3, PANC-1 | Enhanced cytotoxicity vs. single agent | Increased Chmp1A, p-p53 (Ser15) | Potentiation of gemcitabine effect | [1] [2] |
| AA + 5-Fluorouracil | BXPC-3, PANC-1 | Enhanced cytotoxicity vs. single agent | Increased Chmp1A, p-p53 (Ser15) | Potentiation of 5-FU effect | [1] [2] |
| AA + Ionizing Radiation | Various tumor cells | Radiosensitization | Inhibition of Tip60 HAT, reduced ATM activation | Increased radiation cytotoxicity | [3] [4] |
The chemosensitizing potential of this compound represents one of its most promising therapeutic attributes. When combined with standard chemotherapeutic agents, AA demonstrates significant synergistic effects, enhancing tumor cell cytotoxicity beyond what would be expected from additive effects. This synergism is particularly valuable in pancreatic cancer, where chemoresistance often develops rapidly. The molecular basis for this synergy appears to involve enhanced activation of the Chmp1A-ATM-p53 pathway beyond what is achieved by either agent alone, creating a more potent growth inhibitory signal. Similar synergistic effects have been observed when AA is combined with radiation therapy, further supporting its role as a sensitizing agent for conventional cancer treatments.
Purpose: To establish standardized conditions for maintaining pancreatic cancer cell lines and administering this compound treatments.
Materials:
Procedure:
Technical Notes:
Purpose: To quantitatively assess the cytotoxic effects of this compound on pancreatic cancer cells.
Materials:
Procedure:
Technical Notes:
Purpose: To evaluate the effects of this compound on three-dimensional pancreatic cancer cell growth.
Materials:
Procedure:
Technical Notes:
Purpose: To detect protein expression and activation status of Chmp1A, ATM, and p53 following this compound treatment.
Materials:
Procedure:
Technical Notes:
Purpose: To determine the necessity of Chmp1A for this compound-mediated effects.
Materials:
Procedure:
Technical Notes:
The experimental findings regarding this compound and its action through the Chmp1A-ATM-p53 signaling pathway have several significant implications for pancreatic cancer research and therapy development:
Combination Therapy Development: The demonstrated synergy between AA and conventional chemotherapeutics supports the development of rational combination regimens that could enhance efficacy while reducing doses of cytotoxic drugs. This approach may help overcome the dose-limiting toxicities that often constrain pancreatic cancer treatment.
Biomarker Identification: The central role of Chmp1A in mediating AA's effects suggests this protein may serve as a predictive biomarker for treatment response. Assessment of Chmp1A expression in patient tumors could potentially identify those most likely to benefit from AA-containing regimens.
Pathway-Targeted Therapy: The delineation of the Chmp1A-ATM-p53 pathway provides a mechanistic framework for developing additional targeted interventions. Components of this pathway represent potential targets for drug development beyond AA itself.
Overcoming Chemoresistance: The ability of AA to enhance the efficacy of standard chemotherapeutics suggests potential applications in treatment-resistant disease. Further investigation is warranted to assess whether AA can resensitize resistant tumors to conventional agents.
Multicancer Applications: While this research has focused on pancreatic cancer, similar mechanisms may operate in other malignancies. The conserved nature of the Chmp1A-ATM-p53 pathway suggests potential utility across multiple cancer types.
These research applications highlight the translational potential of understanding AA's mechanism of action and support continued investigation into this natural product as a complementary approach to cancer therapy.
This compound represents a promising natural product-derived agent with demonstrated efficacy in pancreatic cancer models through its activation of the Chmp1A-ATM-p53 signaling pathway. The comprehensive data generated through the application of the protocols described herein provide a solid foundation for further development of AA as a potential therapeutic agent, either as a monotherapy or in combination with conventional treatments.
Future research directions should include:
The protocols outlined in this document provide a standardized approach for investigating this compound's effects in pancreatic cancer models, ensuring reproducibility and facilitating comparison across studies. As research in this area advances, these methodologies may be refined and expanded to further elucidate the therapeutic potential of this intriguing natural compound.
The table below summarizes key findings from studies on the dual combinations involving anacardic Acid, Gemcitabine, and 5-FU.
| Combination Type | Key Findings | Proposed Mechanism | Clinical Trial Context |
|---|---|---|---|
| AA + Gemcitabine | Synergistic cytotoxicity in pancreatic cancer cells (PANC-1, BXPC-3); reduced spheroid size/number [1]. | AA activates Chmp1A-ATM-p53 pathway. Gemcitabine also increases Chmp1A protein levels, suggesting a shared pathway [1]. | Clinical benefit of Gemcitabine + 5-FU is not firmly established, with some trials showing no survival benefit [2] [3]. |
| AA + 5-FU | Enhanced cytotoxicity in pancreatic cancer cell viability assays [1]. | AA proposed to exert activity via Chmp1A-ATM-p53 pathway [1]. | |
| Gemcitabine + 5-FU | Variable results. Some phase I/II trials suggested promise, but a phase III trial (ECOG 2297) showed no significant survival benefit vs. gemcitabine alone (6.7 vs. 5.4 months) [2] [3]. | Gemcitabine can increase systemic exposure to 5-FU, potentially amplifying toxicity [4]. |
This protocol provides a methodology to evaluate the triple combination of this compound, Gemcitabine, and 5-FU in pancreatic cancer cell lines.
The following diagram outlines the key stages of the experimental process.
MTT Cell Viability Assay [1]
Spheroid Formation Assay [1]
Mechanistic Analysis via Western Blot [1]
The proposed mechanism of action for this compound, based on research, is visualized below. This pathway forms the basis for the mechanistic studies in the protocol.
This compound (6-pentadecylsalicylic acid) is a natural phenolic lipid found in plants of the Anacardiaceae family, particularly in cashew nuts (Anacardium occidentale), ginkgo leaves (Ginkgo biloba), and the traditional medicinal plant Amphipterygium adstringens [1] [2]. This compound has garnered significant scientific interest due to its potent bioactivities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties [2]. As a structural analog of salicylic acid with a 15-carbon alkyl side chain, this compound exhibits enhanced cellular interactions compared to its shorter-chain counterpart [3]. Recent research has illuminated its significant potential as an epigenetic modulator, particularly through inhibition of histone acetyltransferases (HATs), positioning it as a promising candidate for cancer therapy and chemoprevention [4] [2].
The reversible nature of epigenetic modifications makes them attractive therapeutic targets, as they can be modulated by bioactive compounds without permanently altering the DNA sequence [4] [5]. This compound represents a prime example of how dietary phytochemicals can influence the epigenome to restore normal gene expression patterns in cancer cells [4]. This document provides comprehensive application notes and detailed experimental protocols for investigating this compound as an epigenetic modulator in cancer research, synthesizing current scientific evidence into standardized methodologies for researchers and drug development professionals.
This compound exerts its epigenetic effects primarily through the potent inhibition of histone acetyltransferases (HATs), enzymes that catalyze the addition of acetyl groups to lysine residues on histone proteins [2]. This compound was the first natural product identified as a HAT inhibitor, demonstrating significant activity against p300, PCAF, and Tip60 HATs in the low micromolar range in cell-free assays [2]. The inhibition of these HAT enzymes has profound downstream consequences on gene expression and cellular processes, ultimately contributing to this compound's observed anticancer effects.
The epigenetic modulation by this compound triggers several critical anticancer mechanisms:
DNA Damage Response Impairment: By inhibiting Tip60 HAT activity, this compound disrupts the activation of ataxia telangiectasia mutated (ATM) and DNA-dependent protein kinase catalytic subunit (DNA-PKc), two kinases essential for DNA repair pathways. This sensitizes cancer cells to ionizing radiation and genotoxic stress [2].
Transcription Factor Regulation: this compound inhibits both inducible and constitutive NF-κB activation by impairing inhibitor of kappa B alpha kinase (IKK) activation and suppressing acetylation and nuclear translocation of the NF-κB p65 subunit [2].
Inflammatory Pathway Modulation: The suppression of NF-κB signaling leads to reduced expression of pro-inflammatory cytokines, anti-apoptotic proteins (Bcl-2, Bcl-xL, and survivin), and proteins involved in invasion and angiogenesis (ICAM1 and MMP9) [2].
Oxidative Stress Regulation: this compound inhibits ROS-producing enzymes like xanthine oxidase and lipoxygenase through cooperative binding in allosteric sites, thereby reducing oxidative stress in cancer cells [2].
Beyond its primary epigenetic actions, this compound influences several key pathways and molecular targets involved in cancer progression:
Table 1: Molecular Targets of this compound in Cancer Cells
| Target Category | Specific Targets | Cellular Consequences |
|---|---|---|
| Epigenetic Regulators | p300, PCAF, Tip60 HATs | Altered histone acetylation, impaired DNA repair |
| Signaling Pathways | NF-κB, MAPK (ERK1/2, JNK, P38) | Reduced inflammation, modulated cell survival |
| Metabolic Enzymes | Stearoyl-CoA desaturase (SCD), Lipoxygenase | Inhibited lipid biosynthesis, reduced oxidative stress |
| Chaperone Systems | Heat shock protein 90 (Hsp90) | Degradation of oncogenic client proteins |
| Apoptotic Regulators | Bcl-2, Mcl-1, Caspase-3 | Enhanced apoptotic susceptibility |
The multifaceted nature of this compound's targets underscores its potential as a multi-mechanistic anticancer agent. Its ability to simultaneously modulate epigenetic machinery, signaling pathways, and metabolic processes makes it particularly promising for addressing the complexity and heterogeneity of cancer, especially for aggressive subtypes like triple-negative breast cancer that lack targeted therapeutic options [1] [6].
Substantial evidence from in vitro studies demonstrates that this compound exerts potent cytotoxic and anti-proliferative effects across various cancer cell types. Research has consistently shown that this compound effectively inhibits cancer cell viability while exhibiting minimal toxicity toward non-malignant cells, suggesting a favorable therapeutic window [1] [3]. The compound's efficacy extends to both estrogen receptor-positive (ER+) and triple-negative breast cancer (TNBC) models, with varying sensitivity observed across different cancer subtypes [7] [6].
Quantitative assessment of this compound's anti-proliferative activity reveals dose-dependent responses across multiple cancer cell lines:
Table 2: Anti-Proliferative Effects of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value | Treatment Duration | Key Findings |
|---|---|---|---|---|
| MCF-7 | ER+ Breast Cancer | 13.5 μM | 48 hours | Mixed ERα agonist/antagonist activity; NRAM mechanism |
| MDA-MB-231 | TNBC | 35.0 μM | 48 hours | Hsp90 inhibition; induction of endoplasmic reticulum stress |
| MDA-MB-468 | TNBC | 22.4 μM | 48 hours | Metabolic reprogramming; altered glutamine metabolism |
| BT-20 | TNBC | 28.7 μM | 48 hours | Distinct metabolic response compared to other TNBC lines |
| HCC1806 | TNBC | 20.9 μM | 48 hours | Heterogeneous metabolic susceptibility among TNBC subtypes |
| Splenocytes | Normal Immune Cells | 133.4 μM | 48 hours | Favorable selectivity index for cancer cells vs. normal cells |
The differential sensitivity observed across cell lines reflects the heterogeneous nature of cancer and suggests that this compound may exploit specific vulnerabilities in different cancer subtypes [6]. Particularly noteworthy is the consistent demonstration that this compound's anti-proliferative effects occur at concentrations that minimally impact non-malignant cells, including primary human mammary epithelial cells and splenocytes [3] [8].
Beyond direct cytotoxicity, this compound significantly impacts multiple hallmarks of cancer, disrupting essential processes required for tumor progression and metastasis:
Cell Cycle Arrest: Treatment with this compound induces G0/G1-phase cell cycle arrest in MDA-MB-231 TNBC cells, mediated through downregulation of cyclin-dependent kinase 4 (CDK4) and modulation of other cell cycle regulators [1].
Apoptosis Induction: this compound promotes both intrinsic and extrinsic apoptotic pathways, evidenced by reduced mitochondrial membrane potential, increased sub-G1 cell population, caspase-3 activation, and altered expression of Bcl-2 family proteins (decreased Bcl-2 and Mcl-1) [1].
Invasion and Migration Suppression: The compound significantly inhibits cancer cell invasion and migration, attributed to reduced matrix metalloproteinase-9 (MMP-9) expression and increased E-cadherin levels, indicating reversal of epithelial-to-mesenchymal transition [1].
Metabolic Reprogramming: Untargeted metabolomics reveals that this compound alters multiple metabolic pathways in breast cancer cells, including alanine, aspartate, glutamate, and glutathione metabolism; the pentose phosphate pathway; and the citric acid cycle [6].
Purpose: To quantitatively determine the effects of this compound on cancer cell viability.
Materials:
Procedure:
Notes:
Purpose: To evaluate the inhibitory effects of this compound on HAT enzymes.
Materials:
Procedure:
Purpose: To quantify this compound-induced apoptosis and cell cycle distribution changes.
Materials:
Procedure:
The anticancer mechanisms of this compound involve a complex interplay between epigenetic modulation and multiple signaling pathways. The following diagram illustrates the key molecular pathways through which this compound exerts its effects:
For comprehensive investigation of this compound's epigenetic and anticancer properties, the following integrated workflow is recommended:
The accumulating evidence for this compound's multifaceted anticancer activity positions it as a promising candidate for further therapeutic development. Its ability to simultaneously target epigenetic machinery, signaling pathways, and metabolic processes offers potential advantages for addressing tumor heterogeneity and preventing resistance mechanisms [4] [6]. Particularly noteworthy is its efficacy against triple-negative breast cancer, a subtype with limited treatment options and poor prognosis [1] [7].
Future research should focus on several key areas:
Delivery System Optimization: The relatively low bioavailability of this compound necessitates the development of novel formulation strategies, such as nanoparticle-based delivery systems, to enhance its therapeutic potential [4].
Combination Therapy Strategies: Given its multimodal mechanism of action, this compound represents an attractive candidate for combination regimens with conventional chemotherapeutics, targeted agents, or other epigenetic modulators [1] [2].
Biomarker Identification: Research should aim to identify predictive biomarkers of response to this compound, potentially focusing on HAT expression levels, metabolic signatures, or specific genetic alterations [6].
Expanded Preclinical Evaluation: Comprehensive in vivo studies using patient-derived xenografts and genetically engineered mouse models will be essential for validating efficacy and safety profiles [4].
The translational potential of this compound is further enhanced by its presence in dietary sources, suggesting possible chemopreventive applications [2] [9]. However, rigorous clinical evaluation will be necessary to establish dosing regimens, safety profiles, and definitive efficacy in human cancers.
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge with approximately 6-7 million people infected worldwide and millions at risk, primarily in Latin America but increasingly in non-endemic regions due to global migration patterns. The current therapeutic arsenal is limited to two nitroheterocyclic drugs: nifurtimox and benznidazole. These treatments face substantial limitations including variable efficacy (particularly in the chronic phase of the disease), severe adverse effects, and emerging drug resistance, creating an urgent need for new therapeutic agents [1]. In this context, natural products have emerged as promising sources of novel antiparasitic compounds, with anacardic acids from cashew nut shell liquid (CNSL) demonstrating particularly significant potential as antichagasic agents.
Anacardic acids are phenolic lipids predominantly found in Anacardium occidentale (cashew nut) and related species such as Schinus terebinthifolius. These compounds feature a salicylic acid moiety substituted at the C6 position with an aliphatic side chain of varying lengths and degrees of unsaturation (typically C15:0, C15:1, C15:2, or C15:3 in cashew-derived analogs, or C17:0 and C17:2 in Schinus terebinthifolius) [1] [2]. The structural diversity of anacardic acids contributes to their multifaceted bioactivity against T. cruzi through interactions with multiple molecular targets, positioning them as promising lead compounds for the development of novel antichagasic agents. This document provides comprehensive application notes and standardized protocols for evaluating the anti-T. cruzi activity and mechanisms of action of anacardic acids.
Anacardic acids are 6-alkylsalicylic acid derivatives characterized by:
These compounds can be isolated from natural sources or obtained through synthetic modification. Natural CNSL contains approximately 60-70% anacardic acids alongside cardols and cardanols, while technical CNSL (obtained by roasting cashew nuts) contains predominantly cardanols due to decarboxylation during processing [1] [3].
Table 1: Anti-T. cruzi Activity of this compound Derivatives
| Compound | Chemical Class | Anti-Trypomastigote EC₅₀ (μM) | Anti-Amastigote EC₅₀ (μM) | Cytotoxicity CC₅₀ (μM, Mammalian Cells) | Selectivity Index (SI) |
|---|---|---|---|---|---|
| Cardol (2) | Cardol diene | 12.25 | 14.70 | 53.70 | 4 |
| Cardol (1) | Cardol triene | 23.36 | 11.75 | 47.17 | 4 |
| C17:2 AnAc (1) | This compound diene (C17) | 8.30 | N/D | >200 | >24 |
| C17:0 AnAc (1a) | This compound saturated (C17) | 9.00 | N/D | >200 | >22 |
| Benznidazole | Reference drug | 12.20-23.70 | ~10 | >200 | >16 |
Abbreviations: N/D = Not determined; Anti-Trypomastigote EC₅₀ = Concentration causing 50% lethality in trypomastigote forms; Anti-Amastigote EC₅₀ = Concentration causing 50% reduction in amastigote infection; CC₅₀ = Concentration causing 50% cytotoxicity in mammalian cells; Selectivity Index (SI) = CC₅₀/EC₅₀ [1] [2]
Anacardic acids exhibit a multi-target mechanism against T. cruzi, affecting several essential parasite pathways and structures. The degree of side chain unsaturation significantly influences the specific mechanism of action, with saturated and unsaturated derivatives displaying different primary targets [2] [4].
Figure 1: Signaling Pathways and Mechanisms of Action of Anacardic Acids in T. cruzi
Table 2: Enzyme Inhibition Profile of Anacardic Acids Against T. cruzi Targets
| Molecular Target | Biological Function in T. cruzi | Inhibitor Compound | IC₅₀/EC₅₀ (μM) | Inhibition Type |
|---|---|---|---|---|
| TcSir2rp1 | NAD⁺-dependent cytoplasmic deacetylase; epigenetic regulation | This compound (5,6) | ~31.4 | Competitive with NAD⁺ |
| TcSir2rp3 | NAD⁺-dependent mitochondrial deacetylase; metabolic regulation | This compound (5,6) | ~30.5 | Competitive with NAD⁺ |
| GAPDH | Glycolytic enzyme; essential for ATP production in amastigotes | 6-n-pentadecylsalicylic acid (1) | 28.0 | Non-competitive |
| GAPDH | Glycolytic enzyme; essential for ATP production in amastigotes | 6-n-dodecylsalicylic acid (10e) | 55.0 | Non-competitive |
| Histone Acetyltransferase | Chromatin remodeling; gene expression regulation | Curcumin (reference) | 0.03-25.0* | Active site competition |
Varies by specific HAT enzyme [1] [5] [6]
The comprehensive data presented in these application notes establishes anacardic acids as promising multitarget antichagasic agents with several advantages over current therapeutics. Their favorable selectivity profile (SI > 4-24), particularly for C17 derivatives with CC₅₀ > 200 μM against mammalian cells, suggests potential for developing safer alternatives to current treatments [2]. The differential mechanism of action based on side chain unsaturation provides opportunities for rational drug design targeting specific parasite vulnerabilities.
Future research should focus on:
The structural simplicity of anacardic acids coupled with their multitarget mechanism reduces the likelihood of rapid resistance development, making them particularly valuable lead compounds for the urgently needed next-generation antichagasic agents.
Anacardic acids (2-hydroxy-6-alkylbenzoic acids) are specialized phenolic lipids that confer effective natural pest resistance in garden geranium (Pelargonium × hortorum) through a sophisticated dual-mechanism defense system [1] [2]. These compounds are synthesized and secreted from tall glandular trichomes that cover most aerial surfaces of the plant, where they provide protection against small pests including spider mites, aphids, and whiteflies [3] [2]. The resistance efficacy depends critically on the specific chemical composition of anacardic acids, particularly the presence of ω5 unsaturated analogs (22:1ω5 and 24:1ω5 AnAc) that determine both physical properties and toxicity to pests [3] [2]. This protocol details the experimental approaches for studying anacardic acid biosynthesis, function, and application in plant defense mechanisms.
Anacardic acids provide pest protection through two complementary mechanisms:
The pest resistance efficacy strongly correlates with this compound composition, particularly the degree of unsaturation in the alkyl side chain [2]:
Table 1: Compositional Differences in Anacardic Acids Between Pest-Resistant and Susceptible Geranium Lines
| Geranium Type | Major Anacardic Acids | Physical State | Pest Mortality | Immobilization |
|---|---|---|---|---|
| Pest-Resistant | 22:1ω5 AnAc (40%), 24:1ω5 AnAc (60%) | Fluid secretion | 94% (spider mites) | 39% (spider mites) |
| Pest-Susceptible | 22:0 AnAc, 24:0 AnAc (saturated) | Solid, flaky material | 24% (spider mites) | 0% (spider mites) |
The ω5 unsaturated anacardic acids (22:1ω5 and 24:1ω5) maintain fluidity under typical growing conditions, enabling effective contact and application to pests, while saturated anacardic acids form solid secretions with reduced pest contact [2].
This compound biosynthesis integrates primary fatty acid metabolism with polyketide synthesis through the action of type III polyketide synthases (PKS) [1] [2]. The pathway involves two principal routes:
The biosynthetic process begins with specific fatty acid precursors: 16:1Δ11 for 22:1ω5 AnAc and 18:1Δ13 for 24:1ω5 AnAc [1]. These fatty acids are incorporated into the polyketide backbone through a type III PKS that utilizes a fatty acyl-CoA starter unit and extends the chain with malonyl-CoA derivatives [1] [2].
Diagram 1: this compound biosynthetic pathway in geranium glandular trichomes integrating primary fatty acid metabolism with polyketide synthesis.
Principle: Anacardic acids are extracted from glandular trichomes and purified using silica gel chromatography and HPLC [1].
Materials:
Procedure:
Principle: Radiolabeled precursors are used to trace this compound biosynthesis and characterize metabolic pathways [3].
Materials:
Procedure:
Expected Results: Resistant lines efficiently incorporate 16:1Δ11 and 18:1Δ13 fatty acid precursors into corresponding ω5 unsaturated anacardic acids, while susceptible lines lack this capability [3] [1]. Amino acid precursors (valine, isoleucine) are incorporated into branched-chain anacardic acids [3].
Principle: Purified anacardic acids are tested for effects on pest development and mortality using standardized bioassays [1].
Materials:
Procedure:
Table 2: Expected Results from this compound Bioassay with Colorado Potato Beetle Larvae
| This compound Treatment | Concentration | Expected Effect on Larval Weight | Expected Mortality |
|---|---|---|---|
| Control (CHES buffer) | - | Normal weight gain | Baseline (5-10%) |
| 22:1ω5/24:1ω5 Mixture | 1 mg/mL (1X) | Reduced by day 7 | Moderate increase |
| Purified 24:1ω5 AnAc | 0.1-1.0 mg/mL | No significant difference | No significant increase |
| Purified 24:1ω5 AnAc | 2.5 mg/mL (2.5X) | Reduced by day 5 | Significant increase |
Principle: EST database construction enables identification of genes involved in this compound biosynthesis [4].
Materials:
Procedure:
The this compound pest resistance system offers promising applications for bioengineered crop protection [1] [4]. Once the key biosynthetic genes are fully characterized, they could be used to:
Current research focuses on identifying and characterizing the specific type III polyketide synthase responsible for the key condensation reaction in this compound biosynthesis [4].
The this compound-mediated pest resistance in geranium represents a sophisticated plant defense system involving both physical and chemical mechanisms. The experimental protocols outlined here provide comprehensive approaches for studying this compound biosynthesis, function, and potential applications. The compositional dependence of resistance on specific ω5 unsaturated anacardic acids highlights the importance of detailed biochemical characterization when considering this system for crop protection strategies. Future work should focus on complete elucidation of the biosynthetic pathway and successful transfer of this trait to economically important crop plants.
The table below summarizes two effective formulation strategies identified in recent studies for reducing the non-specific cytotoxicity of AnAc.
| Formulation Type | Key Components | Proposed Mechanism for Selective Cytotoxicity | Experimental Evidence |
|---|---|---|---|
| Liposomal Encapsulation [1] | Liposomal bilayer, Vitamin C gradient, Mitoxantrone (model drug) | Vitamin C and AnAc protect normal cells; formulation increases drug toxicity selectively in cancer cells [1]. | Cytotoxicity assays showed protection of normal human dermal fibroblasts and enhanced killing of human melanoma cells (A375, Hs294T) [1]. |
| Polymeric Microcapsules [2] | Sodium Hyaluronate (SH) shell, Licuri oil nanoemulsion core | SH shell targets CD44 receptor, overexpressed on cancer cells; provides pH-dependent controlled release [2]. | In vitro release showed controlled delivery at pH 7.4; cytotoxicity tests against HL-60 and HCT-116 cancer cells confirmed anti-tumor activity [2]. |
Here are the detailed methodologies for the key experiments cited in the tables, which you can adapt for your research.
This protocol is adapted from a study loading Mitoxantrone into AnAc-containing liposomes [1].
This protocol describes the creation of spray-dried microcapsules for AnAc delivery [2].
Problem: Low Encapsulation Efficiency in Liposomes Solution: Ensure the integrity of the transmembrane gradient. Verify the pH and concentration of the internal ammonium ascorbate solution. Confirm that the external buffer exchange via size-exclusion chromatography is complete and that the lipid film is fully hydrated [1].
Problem: Rapid Drug Release from Microcapsules Solution: This may indicate poor encapsulation or microcapsule wall defects. Optimize the spray-drying parameters, particularly the inlet-outlet temperatures and the ratio of the polymer (SH) to the core material. Using a polymer with a higher molecular weight can also form a denser, less permeable wall [2].
The following diagram illustrates the key molecular mechanisms through which these formulations achieve selective cytotoxicity, based on the cited research.
The stability of this compound is primarily compromised by high temperatures and oxidative processes. The table below summarizes the main challenges and solutions supported by research.
| Challenge | Evidence & Effect | Recommended Solution |
|---|---|---|
| Thermal Degradation | Industrial cooking (200°C, 3 mins) reduces this compound content [1]. | Minimize heat exposure; optimize time/temperature profiles [1]. |
| Conventional Extraction | Conventional multi-step chemical conversion yields lower purity vs. advanced methods [2]. | Use Supercritical CO₂ (scCO₂) extraction [2]. |
| Oxidation & Polymerization | Electrochemical oxidation transforms this compound into other organic acids and polymers [3] [4]. | Process under inert atmosphere (e.g., N₂); use radical scavengers. |
This method from a 2008 study isolates high-purity this compound quantitatively [2].
A 2025 study on cashew nut oil stability provides a model for monitoring this compound over time [5].
For researchers investigating the bioactivity of this compound in drug development, its proposed immunomodulatory mechanism involves neutrophil activation. The diagram below summarizes this signaling pathway.
Pathway Key Points:
Q1: Can I use thermal processing at all if my product contains this compound? Yes, but with strict controls. While one study showed significant degradation at 200°C [1], another successfully roasted cashew nuts at 110°C for 15 minutes before stable oil was extracted [5]. The key is to use the lowest possible effective temperature and shortest time.
Q2: My this compound extract has changed color and viscosity. What happened? This is a strong indicator of oxidation and potential polymerization. Electrochemical studies show that oxidation transforms the dark-brown this compound solution into a lighter amber solution with polymeric precipitates [3] [4]. Ensure your process is conducted under an inert atmosphere and consider adding approved antioxidants.
Q3: Are there any pro-oxidant effects of this compound I should be aware of? Yes. In a food model, a high concentration (10.0 g kg⁻¹) of calcium anacardate exhibited a pro-oxidant effect in chicken meat [7]. This highlights the need for dosage optimization in your specific application, as more is not always better.
Anacardic acid is the major phenolic component in fresh Cashew Nut Shell Liquid (CNSL). It is known to undergo thermal decarboxylation upon heating, losing a CO₂ molecule and transforming into cardanol [1] [2]. This reaction is a major industrial pathway for producing cardanol but is undesirable when seeking to preserve this compound.
The core strategy for prevention revolves around managing temperature and eliminating metal catalysts. The table below summarizes the key parameters to control:
| Factor | Risk Condition | Prevention Method | Rationale & Evidence |
|---|---|---|---|
| Temperature | Heating > 140-145°C [2] | Maintain temperatures below 140°C; optimal storage at room temperature or lower. | The decarboxylation reaction is thermally driven. 145°C is identified as an optimal temperature for the reaction to proceed [2]. |
| Metal Ions | Presence of metal ions (e.g., from processing equipment or water) | Add chelating agents (e.g., EDTA) to bind metal ions [3]. | Metal ions can catalyze the decarboxylation reaction. A patent specifies that adding a chelating agent to "unheated CNSL" inhibits this reaction [3]. |
| Solvent Choice | Use of protic solvents | Prefer aprotic solvents (e.g., acetone) for reactions involving strong bases [4]. | Aprotic solvents lack acidic protons that could participate in unwanted side reactions under strong basic conditions, promoting stability [4]. |
The following workflow outlines a general experiment and stabilization process for this compound, integrating the key prevention measures:
Based on the identified prevention methods, here is a suggested procedural framework for handling this compound while minimizing decarboxylation.
Starting Material Preparation:
Chelation Step:
Controlled Processing:
| Observation | Possible Cause | Solution |
|---|---|---|
| Formation of oily layer/precipitate or change in viscosity. | Onset of polymerization or decarboxylation. | Immediately lower the temperature. Verify that a chelating agent was added and consider increasing its concentration. |
| Analytical results (e.g., FTIR, HPLC) show presence of cardanol. | Initial CNSL was pre-heated or temperature control failed during processing. | Source fresh, unheated CNSL. Re-run the process with stricter temperature control below the critical threshold. |
| Reaction mixture darkens significantly. | Possible oxidation or thermal degradation. | Ensure the process is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen. |
To confirm the success of your stabilization protocol, you can use the following analytical techniques to distinguish between this compound and its decarboxylated product, cardanol:
The table below summarizes validated parameters from recent studies to help you select and optimize your HPLC method.
| Parameter | Reversed-Phase Method for Cashew Peduncles [1] [2] | Reversed-Phase Method for Cashew Nut Shell Liquid (CNSL) [3] | Normal-Phase Method for CNSL Isomers [4] |
|---|---|---|---|
| Column Type | C18 reverse-phase (Shim-pack CLC–ODS (M), 150 × 4.6 mm, 5 µm) [1] | Reversed-phase [3] | Chiralpack IA Chiral column (250 x 4.6 mm, 5 µm) [4] |
| Mobile Phase | Isocratic: Water & Acetonitrile (20:80), both with 1% acetic acid [1] | Information not specified in source | Isocratic: n-Hexane and IPA with 0.1% Trifluoroacetic Acid [4] |
| Flow Rate | 1.5 mL/min [1] | Information not specified in source | 1.0 mL/min [4] |
| Analysis Time | 30 min [1] | Information not specified in source | Information not specified in source |
| Detection (DAD) | 280 nm [1] | Information not specified in source | 210 nm [4] |
| Injection Volume | 20 µL [1] | Information not specified in source | Information not specified in source |
| Column Temp. | 25 °C [1] | Information not specified in source | Information not specified in source |
| Key Application | Quantifying AnAc in cashew peduncle clones (content range: 128-217 mg/100g) [1] | Quantifying AnAc in cashew nut shell liquid [3] | Separating AnAc isomers in cashew nut shell liquid [4] |
Here are solutions to common issues that can affect the quality of your anacardic acid separation:
| Problem | Possible Causes | Recommended Solutions |
|---|
| Peak Splitting/Tailing | - Column degradation or damage [5]
This validated protocol ensures high recovery (>90%) of anacardic acids from cashew peduncles [1].
To unequivocally identify the different this compound congeners (e.g., 15:3, 15:2, 15:1), you can use the following UPLC-QTOF-MS conditions [1]:
This diagram outlines the logical process for developing and troubleshooting your HPLC method.
Q1: What are the key challenges in synthesizing Anacardic Acid derivatives, and how can they be overcome?
A major challenge in working with natural this compound (AA) is its poor physicochemical and pharmacokinetic properties, which hinder clinical translation [1] [2]. Furthermore, the natural compound is a mixture of analogues with varying alkyl chain unsaturation, making it difficult to obtain pure, consistent materials for study [3].
-OH) or carboxylic acid (-COOH) can significantly improve drug-like properties [2]. For instance, derivatives AA97 and AA98 showed improved solubility descriptors (Ali log S of -3.69 and -3.54, respectively) compared to other analogues [2].Q2: How does the chemical structure of AA derivatives influence their antibacterial efficacy?
The antibacterial activity of AA derivatives is highly dependent on the structure of the alkyl side chain. Research indicates that the length and degree of unsaturation of this chain are critical for activity [3].
The table below summarizes the Minimum Inhibitory Concentration (MIC) of natural Anacardic Acids with different side chains against various bacteria, illustrating the structure-activity relationship.
| Bacterial Strain | This compound (Side Chain) | MIC (µg/mL) | Reference Drug (MIC µg/mL) |
|---|---|---|---|
| S. mutans (ATCC 25175) | Saturated (C15:0, 1a) | >800 [3] | Vancomycin (1) [3] |
| Monoene (C15:1, 1b) | 6.25 [3] | ||
| Diene (C15:2, 1c) | 3.13 [3] | ||
| Triene (C15:3, 1d) | 1.56 [3] | ||
| S. aureus (ATCC 12598) | Saturated (C15:0, 1a) | >800 [3] | Methicillin (1.56) [3] |
| Monoene (C15:1, 1b) | 100 [3] | ||
| Diene (C15:2, 1c) | 25 [3] | ||
| Triene (C15:3, 1d) | 6.25 [3] | ||
| P. acnes (ATCC 11827) | All tested analogues (1a-1d) | 0.78 [3] | Amoxicillin (0.117) [3] |
Q3: What formulation strategies can enhance the bioavailability and efficacy of AA derivatives?
A promising strategy to overcome the poor pharmacokinetics of AA is nano-encapsulation. This approach improves stability, enables controlled release, and can enhance targeting to infection sites [1] [6].
Another advanced nanoformulation is DNase-chitosan-coated solid lipid nanoparticles (Ana-SLNs-CH-DNase). The DNase enzyme helps degrade extracellular DNA in the biofilm matrix, allowing the nanoparticles to penetrate and disrupt mature S. aureus biofilms more effectively [1].
For a typical project aiming to develop an efficacious AA-based therapeutic, the following integrated workflow is recommended. It combines synthesis, formulation, and mechanistic studies.
The antibacterial and antibiofilm efficacy of AA derivatives is attributed to a multi-targeted mechanism of action, which can be visualized as follows.
The following table consolidates the quantitative and experimental evidence regarding the BBB permeability of anacardic acids.
| Aspect | Key Findings | Model/Method Used | Citation |
|---|---|---|---|
| Computational Prediction | 14 out of 17 screened AA derivatives were predicted to be BBB permeable. | BOILED-Egg model (in silico prediction) | [1] |
| In Vivo Confirmation | AA treatment reduced TBI-mediated blood-brain barrier destruction and improved neurological function. | Feeney free-fall impact TBI mouse model | [2] |
| Key Physicochemical Properties | MW: 262.34-426.59; MlogP: 2.23-4.40; HBD: 0-5; TPSA: 34.15-118.22 Ų | Analysis of derivatives AA11-AA98 | [1] |
Here are detailed protocols for the key computational and experimental methods cited in the research.
This model provides a quick, graphical prediction of gastrointestinal absorption (GI) and BBB permeability based on a molecule's polarity.
This method provides direct experimental evidence of a compound's ability to cross the BBB and exert a neuroprotective effect [2].
The logical flow from computational screening to experimental validation can be visualized as follows:
For early-stage, high-throughput screening, you can leverage existing AI/ML models. The table below summarizes the main approaches.
| Model Category | Description | Example Algorithms | Key Features |
|---|---|---|---|
| Traditional ML | Uses pre-calculated physicochemical descriptors. Often achieves high accuracy and is a strong baseline. | RF, SVM, XGBoost, LightGBM | Uses descriptors like logP, MW, TPSA, and molecular fingerprints [3] [4] [5]. |
| Deep Learning (Graph-based) | Learns directly from molecular structures represented as graphs, capturing complex patterns. | GNN, Graph Convolutional Networks (GCN) | Requires less feature engineering; performance improves with large datasets and pre-training [4] [6]. |
| Encoder-based & Hybrid | Uses textual SMILES strings or combines multiple model types (classical-quantum). | RNN, BERT, SEQSVM | SMILES-based models can underperform; hybrid models show promise for complex datasets [4] [5]. |
Q1: Are all this compound derivatives equally likely to cross the BBB? No. Permeability depends on the specific structure of the derivative. Computational studies show that modifications to the alkyl chain and functional groups significantly alter key properties like lipophilicity (logP) and polar surface area, which in turn affect BBB penetration potential [1].
Q2: I only have the chemical structure of a new AA derivative. What is the fastest way to predict its BBB permeability? Use a freely available web server like SwissADME, which implements the BOILED-Egg model. Simply input the SMILES string or draw the molecule, and it will provide a visual prediction for BBB permeability [1].
Q3: The in silico model predicts my compound can cross the BBB. What is the next step? A computational prediction is a valuable starting point but requires experimental validation. You should progress to in vitro models (e.g., Transwell assays with brain endothelial cells) and ultimately in vivo models (like the TBI model described) to confirm the result [4] [2].
Q4: Which machine learning model is best for predicting BBB permeability? There is no single "best" model, as performance can depend on the dataset. However, tree-based ensemble methods like Random Forest (RF) and LightGBM have consistently shown high performance in benchmark studies and are a robust choice [3] [4].
| Source Material | Extraction Method | Solvent System | Key Parameters & Conditions | Quantification & Analysis | Key Outcomes / Notes |
|---|---|---|---|---|---|
| Cashew Nut Shells [1] | Soxhlet Extraction | Not specified (lipidomics focus) | CNS pre-treated by roasting (hot oil bath, 1.5 min) or steaming (high-pressure steam, 30 min) [1] | UPLC-MS/MS for lipidomic profiling [1] | Pre-treatment significantly affects the final lipid profile [1]. |
| Cashew Nut Shells [2] | Solvent Extraction | Methanol | Shell powder extracted, centrifuged, supernatant evaporated [2] | GC-MS after derivatization with MSTFA/Pyridine [2] | Developed for simultaneous detection of AnAc and other phenolic lipids [2]. |
| Cashew Peduncles [3] | Ultrasound-Assisted Extraction (UAE) | Methanol | • Solid-to-solvent ratio: 0.5 g powder in 9 mL methanol • Time: 20 min per extraction • Equipment: Ultrasonic Cleaner, room temperature • Steps: Two sequential extractions recommended [3] | HPLC-DAD (C18 column, isocratic: acidified H₂O/ACN 20:80) [3] | >90% recovery; Total AnAc content: 128-217 mg/100 g across different clones [3]. | | Cashew Leaves & Stem Bark [4] | Solid-Liquid Extraction (Optimized) | Hydroethanolic (Water + Ethanol) | • Particle Size (PS): 0.425 mm • Solvent-to-solid (S/S) ratio: 25:1 mL/g • Stirring Speed (SS): 200 rpm • Ethanol Concentration: 53% (v/v) [4] | HPLC for phytochemical identification [4] | Optimized for total polyphenol yield from leaves and bark; highly reproducible [4]. |
Q1: My AnAc extraction yield is low. What can I optimize?
Q2: How does cashew nut pre-treatment affect my AnAc extract?
Q3: My HPLC analysis for AnAc lacks resolution. What validated method can I use?
Q4: Is there a safety concern when handling CNSL?
For a practical implementation, here is a general workflow integrating the methods above. You can adapt it based on your specific source material.
The following table summarizes key processing methods investigated for their effects on cashew allergens, which are a primary concern when sourcing AnAc.
| Processing Method | Key Parameters | Effect on Allergenicity | Mechanism of Action |
|---|---|---|---|
| Thermal & Pressure Processing [1] | Autoclaving at 138 °C and 256 kPa | Substantial decrease in IgE binding capacity. | Protein denaturation and destruction of conformational IgE epitopes. |
| Enzymatic Hydrolysis [1] | Incubation with specific enzymes (e.g., proteases) at 1 mg/mL. | Substantial decrease in IgE binding, especially when combined with heat/pressure. | Breakdown of proteins into smaller peptides, destroying linear IgE epitopes. |
| Roasting [2] | Dark roasting (specific T° not provided). | Decreased IgE binding to soluble proteins; can increase solubility of some allergens (e.g., Ana o 3). | Alters protein solubility profile; may mask or destroy some epitopes. |
| Cold Plasma Processing [3] | Glow discharge plasma (80 W, 50 kHz), flow rates of 5.8-30 mL/min, for 10-30 min. | No significant effect on IgE binding observed. | Method did not effectively modify allergenic proteins under tested conditions. |
Here are more detailed methodologies for the most effective approaches identified.
This two-step method is highly effective for significantly reducing IgE reactivity.
A standard method to evaluate the effectiveness of any processing technique.
The relationship between processing methods and allergenicity outcomes involves several factors, which can be visualized in the following workflow.
When planning your experiments, please consider the following critical points derived from the research:
Q: Does standard industrial processing of cashew nuts remove allergens for AnAc purification? A: No. Standard steps like humidification, cooking, and drying are designed to shell the nuts safely but do not significantly reduce the immunoreactivity of the major cashew allergens [4] [5].
Q: Can enzymatic treatment alone completely eliminate cashew allergenicity? A: While very effective, enzymatic hydrolysis may not lead to complete elimination. The resistance of certain allergenic proteins means that combination strategies, such as pre-treatment with heat and pressure followed by enzymatic digestion, yield the most significant reduction in IgE binding [1].
Q: Is cold plasma a recommended method for reducing cashew allergenicity? A: Based on current research, no. One study found that cold plasma processing under the tested conditions did not affect IgE binding to cashew allergens, despite causing other compositional changes [3].
| Feature | Anacardic Acid | Curcumin |
|---|---|---|
| Source | Cashew nut shell liquid (Anacardium occidentale) [1] | Rhizome of the turmeric plant (Curcuma longa) [2] [3] |
| Primary HAT Targets | Tip60, p300, PCAF (in vitro, low µM range) [1] | p300, PCAF (in vitro); general HAT activity [2] [4] |
| Reported Potency (In Vitro) | Micromolar range (e.g., inhibits Tip60 in µM) [2] [1] | General HAT inhibitor; specific potency values for purified enzymes less defined in results [2] |
| Inhibition Mechanism | Cell-free assays show direct enzyme inhibition [1] | Reported to inhibit HAT activity, leading to reduced histone acetylation [2] [4] |
| Specificity | Less specific; inhibits multiple HAT families (MYST, p300/CBP, PCAF) [2] [1] | Broad-spectrum; affects multiple targets and pathways beyond HATs [2] [3] |
| Key Cellular/Functional Outcomes | Sensitizes cells to ionizing radiation, inhibits NF-κB activation, suppresses tumorigenesis, anti-inflammatory properties [1] | Induces histone hypoacetylation, promotes apoptosis in cancer cells, modulates immune cell signaling in tumor microenvironment [2] [3] |
| Other Molecular Targets | DNA polymerase β, lipoxygenase, xanthine oxidase, GAPDH (bacterial) [2] [5] [1] | Wide range of non-HAT targets including apoptotic proteins, kinases, transcription factors [2] [3] |
The comparative data is supported by established biochemical and cellular assays. Here are the key experimental approaches used in the studies:
This is a standard method for biochemically assessing HAT inhibitor potency and kinetics.
[14C] or [3H] labeled acetyl-CoA [2] [6].ChIP is used to study the effects of HAT inhibitors on histone acetylation at specific genomic locations in a cellular context.
These assays evaluate the functional cellular consequences of HAT inhibition.
The following diagrams summarize the primary mechanisms through which this compound and curcumin exert their HAT-inhibitory and related biological effects.
The table below summarizes the key synergistic combinations of Anacardic Acid (AA) with other anti-cancer agents, the studied cancer models, and the primary experimental findings.
| Combination Partner | Cancer Type / Model | Key Findings & Synergistic Effects | Proposed Mechanisms |
|---|---|---|---|
| Gemcitabine (GEM) & 5-Fluorouracil (5-FU) | Human Pancreatic Cancer (BXPC-3, CAPAN-2, PANC-1 cells) [1] | AA enhanced chemotherapeutic cytotoxicity; increased tumor growth inhibition [1]. | Activation of Chmp1A-ATM-p53 signaling pathway; AA and chemotherapeutics increased Chmp1A protein levels [1]. |
| Carboplatin (CbPt) & 5-Fluorouracil (5-FU) | Breast Cancer (Balb/c mice with 4T1 cells) [2] | Co-administration reduced chemotherapy-induced apoptosis in blood and bone marrow cells; reduced tumor growth and lung metastasis [2]. | Myeloprotection; mitigation of chemotherapy-induced leukopenia and myelosuppression [2]. |
| TRAIL | Various Human Tumor Cell Lines (A549, HCT-116, HeLa, etc.) [3] [4] | AA sensitized TRAIL-resistant cells, augmenting apoptosis [3] [4]. | Upregulation of Death Receptors (DR4/DR5); modulation of p53, MAPK (p38, JNK), and NF-κβ pathways; downregulation of anti-apoptotic proteins [3] [4]. |
| Docetaxel (DTX) & Gemcitabine (GEM) | Breast Cancer (MDA-MB-231 cells) [5] | AA-modified albumin nanoparticles for co-delivery showed enhanced cytotoxicity and higher apoptotic index compared to free drugs [5]. | Improved drug delivery and tumor targeting; enhanced cellular uptake and nuclear co-localization [5]. |
For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies employed in the cited studies.
The synergistic effects of this compound are mediated through multiple interconnected signaling pathways. The following diagram summarizes the key mechanisms identified across the studies:
The experimental data suggests that this compound is a promising multi-target agent for combination therapy in oncology. Its ability to synergize with conventional chemotherapies and targeted agents, while potentially offering a protective effect against some of their toxicities, warrants further investigation.
The following table summarizes experimental data from pre-clinical studies on anacardic acid's effects, both alone and in combination with marketed drugs.
| Cancer Type | Tested System | This compound (AA) Effect | Combination with Marketed Drug | Key Findings (Combination vs. Single Agent) |
|---|---|---|---|---|
| Pancreatic Cancer [1] | BXPC-3, CAPAN-2, PANC-1 cell lines | Inhibited cell growth in a dose-dependent manner [1]. | Gemcitabine or 5-Fluorouracil (5-FU) [1] | Enhanced cytotoxicity; increased cell death over single agents alone [1]. |
| Triple-Negative Breast Cancer (TNBC) [2] | MDA-MB-231 cell line | Induced apoptosis, caused G0/G1 cell cycle arrest, suppressed invasion/migration [2]. | Not tested in this study | AA alone inhibited key proteins (Hsp90 client proteins, Bcl-2, Mcl-1) [2]. |
| Breast Cancer [3] | 4T1 cell line (murine TNBC) | Reduced cell viability [3]. | Docetaxel (DTX) in nanoemulsions [3] | Additive effect (CI<1) in nanoemulsion; superior to free drug combination (antagonistic, CI>1) [3]. |
| Breast Cancer [4] | MCF-7 cell line (in vitro & in vivo) | Used as a targeting ligand on liposomes [4]. | Docetaxel (DTX) in AA-functionalized liposomes [4] | Higher cellular uptake, increased apoptosis, significant tumor volume reduction, and lower toxicity vs. marketed Taxotere [4]. |
To ensure the reproducibility of these findings, here is a detailed overview of the key experimental protocols used in the cited research.
1. Cell Viability and Cytotoxicity Assays (MTT Assay) [1] [2]
2. Synergy Determination (Chou-Talalay Method) [3]
3. Apoptosis Analysis (Propidium Iodide Staining and Flow Cytometry) [2]
4. Western Blot Analysis [1] [2]
This compound exerts its anticancer effects through multiple mechanisms, which are often cell-type specific. The diagrams below illustrate two key pathways identified in the research.
Diagram 1: this compound's Signaling Pathway in Pancreatic Cancer. Research indicates that in pancreatic cancer cells, this compound activates the tumor suppressor Chmp1A, which in turn activates ATM kinase. ATM then phosphorylates and activates the pivotal tumor suppressor p53, leading to inhibition of cancer cell growth [1].
Diagram 2: Multi-Target Mechanisms in Breast Cancer. In TNBC and other breast cancer cells, this compound acts on several fronts. It inhibits Hsp90, leading to the degradation of oncoproteins and causing cell cycle arrest and apoptosis. It also induces Endoplasmic Reticulum Stress (ERS), inhibits key metabolic pathways, and directly inhibits Matrix Metalloproteinases (MMP-2/9), which reduces the cancer's invasive potential [2] [5] [6].
When interpreting these findings for your research, please consider the following:
| Cell Line | Cancer Type / Description | IC50 Value (µM) | Assay Duration | Citation |
|---|---|---|---|---|
| MCF-7 | Breast Cancer (ERα+, Luminal A) | 21 ± 6.1 µM | 48 hours | [1] [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | 38 ± 5.6 µM | 48 hours | [1] [2] |
| MDA-MB-468 | Triple-Negative Breast Cancer (TNBC) | 39 ± 2.2 µM | 48 hours | [1] |
| HCC1806 | Triple-Negative Breast Cancer (TNBC) | 41 ± 6.5 µM | 48 hours | [1] |
| BT-20 | Triple-Negative Breast Cancer (TNBC) | 59 ± 5.8 µM | 48 hours | [1] |
| HCT-116 | Colorectal Carcinoma | 30.1 µg/mL (approx. 86 µM)* | Not Specified | [3] |
| HL-60 | Leukemia | 29.8 µg/mL (approx. 85 µM)* | Not Specified | [3] |
| L-929 | Non-tumoral Mouse Fibroblasts | > highest tested concentration (Selectivity Index > 40) | Not Specified | [3] |
Note: Values for HCT-116 and HL-60 are for a microencapsulated formulation of this compound. The approximate µM conversion is based on the molecular weight of 348.519 g/mol. [4] [3]
The IC50 values are derived from specific experimental conditions. Here are the methodologies and contexts for key data.
This compound exerts its anticancer effects through multiple biological pathways, which explains its impact on cell viability.
This compound's Multimodal Anticancer Mechanism
For researchers, several key points emerge from the data:
Anacardic acids are phenolic lipids primarily derived from cashew nut shells (Anacardium occidentale) and other plants including geraniums, ginkgo, and pistachios. These compounds consist of a salicylic acid backbone linked to a 15-carbon alkyl chain that varies in saturation levels, which fundamentally determines their bioactivity and physical properties. The four main structural variants include: saturated anacardic acids (no double bonds), and three unsaturated forms classified as monoene (one double bond), diene (two double bonds), and triene (three double bonds) forms. [1] [2]
The degree of unsaturation in the alkyl side chain significantly influences both the physical properties and biological activities of these compounds. Saturated anacardic acids tend to be solid or semi-solid at room temperature, while unsaturated variants demonstrate increasing fluidity with each additional double bond. This physical property has practical implications for biological activity, as demonstrated in geranium plants where the more fluid unsaturated anacardic acids provide better pest resistance by creating a "sticky trap" that immobilizes insects more effectively than their saturated counterparts. [3] This structure-activity relationship extends to various biological systems and forms the basis for the differential bioactivities explored in this review. [4] [3]
Antibacterial activity of anacardic acids exhibits significant dependence on side chain unsaturation, with particularly pronounced effects against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values demonstrate that unsaturated anacardic acids generally show superior potency compared to saturated forms, with the triene variant (three double bonds) being most effective. [1] [2]
Table 1: Comparative Antibacterial Activity of Anacardic Acid Variants
| Bacterial Strain | Saturated (1a) | Monoene (1b) | Diene (1c) | Triene (1d) | Standard Antibiotic |
|---|---|---|---|---|---|
| S. mutans (ATCC 25175) | >800 µg/mL | 6.25 µg/mL | 3.13 µg/mL | 1.56 µg/mL | Vancomycin (1 µg/mL) |
| S. aureus (ATCC 12598) | >800 µg/mL | 100 µg/mL | 25 µg/mL | 6.25 µg/mL | Methicillin (1.56 µg/mL) |
| P. acnes (ATCC 11827) | 0.78 µg/mL | 0.78 µg/mL | 0.78 µg/mL | 0.78 µg/mL | Amoxicillin (0.117 µg/mL) |
The data reveals a clear structure-activity relationship where increasing unsaturation correlates with enhanced antibacterial potency for most Gram-positive bacteria. Against S. mutans, the triene form demonstrates 512-fold greater potency than the saturated variant. Interestingly, this relationship does not hold for P. acnes, where all forms exhibit equivalent high potency, suggesting a different mechanism of action for this bacterium. [1] [2]
The antibacterial activity of anacardic acids is primarily restricted to Gram-positive bacteria, with limited efficacy against Gram-negative strains. Research indicates that neither saturated nor unsaturated anacardic acids show significant activity against Gram-negative species including Escherichia coli and Pseudomonas aeruginosa at concentrations up to 80µM. This selective activity likely results from differences in cell wall structure between Gram-positive and Gram-negative bacteria, with the outer membrane of Gram-negative organisms possibly limiting compound penetration. [5]
The chain length also represents a critical factor influencing antibacterial activity. Studies demonstrate that synthetic anacardic acids with either very short or very long alkyl chains (beyond 15 carbons) exhibit significantly reduced antibacterial efficacy. This suggests the 15-carbon chain length represents an optimal balance between hydrophobic and hydrophilic properties for microbial membrane interaction and disruption. [1]
Antioxidant capacity shows a direct correlation with the degree of unsaturation in anacardic acids. The triene form demonstrates superior free radical scavenging capability in DPPH (1,1-diphenyl-2-picrylhydrazyl) assays compared to less unsaturated variants, which can be attributed to the increased number of double bonds that can participate in radical stabilization. [6] [7] This enhanced antioxidant potential makes unsaturated anacardic acids, particularly the triene form, promising candidates for applications requiring oxidative protection, such as in skin care formulations and chemoprotective agents. [6]
Conversely, antifungal activity displays an inverse relationship with unsaturation. The monoene (single double bond) variant exhibits the strongest antifungal effects, outperforming both the saturated form and the more unsaturated diene and triene forms. Research indicates that molecular linearity plays a crucial role in antifungal efficacy, with the monoene form likely achieving an optimal balance between membrane penetration and target interaction. [6] [7] This contrasting structure-activity relationship between antioxidant and antifungal activities highlights the complex interplay between this compound structure and biological function.
Table 2: Comparison of Biological Activities by Degree of Unsaturation
| Biological Activity | Saturated | Monoene | Diene | Triene | Assay Method |
|---|---|---|---|---|---|
| Antioxidant Activity | + | ++ | +++ | ++++ | DPPH radical scavenging |
| Antifungal Activity | ++ | ++++ | +++ | ++ | Fungal growth inhibition |
| Acetylcholinesterase Inhibition | + | ++ | +++ | ++++ | Ellman's method |
| Cytotoxicity (A. salina) | + | ++ | +++ | ++++ | Brine shrimp lethality |
| Anti-inflammatory Potential | + | ++ | +++ | ++++ | COX-2/LOX inhibition |
Enzyme inhibitory profiles of anacardic acids vary significantly with side chain saturation. Unsaturated forms, particularly the triene variant, demonstrate strong inhibition of acetylcholinesterase (AChE), a key enzyme in neurotransmitter breakdown. This inhibition potential increases progressively with the number of double bonds in the side chain. [6] [7] Additionally, anacardic acids are recognized as histone acetyltransferase (HAT) inhibitors, with the unsaturated forms showing enhanced potency against p300/CBP and PCAF enzymes, which play crucial roles in epigenetic regulation. [4]
The anti-inflammatory potential of anacardic acids also correlates with unsaturation. Unsaturated forms exhibit superior inhibition of both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes compared to their saturated counterparts. [4] [3] This dual inhibitory activity positions unsaturated anacardic acids as promising broad-spectrum anti-inflammatory agents with potential applications in cancer prevention and inflammatory disease management. Furthermore, research indicates that anacardic acids can modulate immune function by stimulating human neutrophil activity through activation of sphingosine-1-phosphate receptors (S1PR4) in a PI3K-dependent manner, enhancing their bactericidal capacity. [5]
This compound biosynthesis represents a fascinating convergence of primary lipid metabolism and polyketide synthesis pathways. These specialized compounds are produced through the action of type III polyketide synthases (PKSs) that utilize fatty acyl-CoA starters (typically C16 or C18) with malonyl-CoA extension units, followed by aldol cyclization to form the salicylic acid core structure. [4] [3] The variation in side chain saturation patterns originates from the specific fatty acid precursors incorporated during biosynthesis, with unsaturated precursors yielding correspondingly unsaturated anacardic acids.
Diagram: Biosynthetic Pathway of Anacardic Acids
The natural distribution of specific this compound variants differs considerably among plant species and tissues. In cashew nut shells, natural cashew nut shell liquid (CNSL) typically contains approximately 60-65% anacardic acids with a mixture of saturation states: saturated (5-8%), monoene (48-49%), diene (16-17%), and triene (29-30%). [1] [2] Interestingly, in geranium glandular trichomes, the specific presence of ω5 monounsaturated anacardic acids (22:1ω5 and 24:1ω5) correlates with pest resistance, while susceptible varieties produce predominantly saturated forms. This demonstrates how plants naturally manipulate this compound saturation to achieve specific biological functions. [3]
This compound extraction typically begins with solvent extraction of cashew nut shells using hexane at room temperature, which yields "natural" cashew nut shell liquid (CNSL) containing approximately 60-65% anacardic acids. [6] [7] Alternative methods include supercritical CO₂ extraction, which avoids thermal decarboxylation. For laboratory-scale isolation, the most common approach involves calcium anacardate precipitation - CNSL is treated with calcium hydroxide to form a calcium salt precipitate, which is then acidified with hydrochloric acid to regenerate pure anacardic acids. [1] [2]
Separation of individual saturation variants is achieved through silver nitrate-impregnated silica gel chromatography, which exploits the differential complexation of silver ions with double bonds. [6] [7] This technique effectively separates saturated, monoene, diene, and triene forms based on their unsaturation degree. Identification and quantification typically employ reverse-phase HPLC with UV detection, though normal-phase HPLC can also be used. For complete structural characterization, researchers utilize NMR spectroscopy (both ¹H and ¹³C), with key diagnostic signals including aromatic protons (δ 6.75-7.36 ppm), olefinic protons (δ 5.05-5.88 ppm), and the carboxylic acid proton (δ ~9.79 ppm). [6] [7]
Antibacterial testing typically follows standard microdilution methods to determine Minimum Inhibitory Concentrations (MICs). [5] [1] Briefly, bacterial suspensions are incubated with serial dilutions of anacardic acids in 96-well plates, with MIC defined as the lowest concentration showing no visible growth after 24 hours. Testing should include both Gram-positive (e.g., S. aureus, S. mutans) and Gram-negative (e.g., E. coli, P. aeruginosa) reference strains to confirm the characteristic Gram-selective activity of anacardic acids.
Antioxidant activity is commonly evaluated using the DPPH free radical scavenging assay. [6] [7] In this protocol, this compound solutions are mixed with DPPH in methanol, incubated in darkness for 30 minutes, and measured spectrophotometrically at 517nm. The percentage inhibition is calculated relative to a control, with IC₅₀ values determined graphically. Additional antioxidant assessments may include inhibition of xanthine oxidase and superoxide generation assays. [6]
Specialized assays for specific molecular interactions include:
Diagram: Neutrophil Activation Pathway by Anacardic Acids
The degree of unsaturation in anacardic acids serves as a critical determinant of their biological activities and potential applications. While unsaturated forms generally demonstrate superior potency for most applications including antibacterial, antioxidant, and anti-inflammatory activities, the optimal form ultimately depends on the specific biological target. The monoene form shows particular promise for antifungal applications, while the triene form excels in antioxidant and antibacterial contexts.
For drug development professionals, these structure-activity relationships provide valuable guidance for lead optimization. The enhanced bioactivity of unsaturated anacardic acids must be balanced against their greater susceptibility to oxidation, which may impact stability and shelf-life. Semi-synthetic derivatives offer opportunities to fine-tune these properties while maintaining therapeutic efficacy. Additionally, the immunomodulatory properties of anacardic acids, particularly their ability to enhance neutrophil-mediated bacterial killing, represent a promising avenue for combating antibiotic-resistant pathogens through host-directed therapy approaches. [5]
| Feature | Clinical CDK4/6 Inhibitors (Palbociclib, Ribociclib, Abemaciclib) | Anacardic Acid |
|---|---|---|
| Primary Molecular Target | Direct, selective inhibition of CDK4/6 kinase activity [1] [2]. | Multiple; not a selective CDK inhibitor. Reported targets include Hsp90, histone acetyltransferases (HATs), NF-κB pathway, and ERα-DNA binding [3] [4] [5]. |
| Direct CDK Inhibition Evidence | Well-established; competitively block ATP-binding site, preventing CDK4/6-cyclin D complex from phosphorylating Rb protein [1] [2]. | No strong evidence for direct CDK4/6 kinase inhibition found in current literature. |
| Effect on CDK4/6 Pathway | Induces G1 cell cycle arrest by blocking Rb phosphorylation, halting progression to S-phase [1] [2]. | Downregulates CDK-4 protein expression; induces G0/G1 cell cycle arrest [3]. Effect is likely downstream of other primary actions. |
| Key Experimental Evidence | Crystal structures, kinase selectivity profiling, and cell-based assays confirming direct target engagement [2] [6]. | Western blot analysis showing reduced CDK-4 protein levels in treated cells [3]. |
The following diagram illustrates the established mechanism of clinical CDK4/6 inhibitors, which serves as a contrast to the multi-targeted action of this compound.
While not a direct CDK inhibitor, experimental data shows this compound impacts cancer cell proliferation and the cell cycle, partly through affecting CDK-4.
For researchers and drug development professionals, the "CDK inhibitor" label for this compound requires careful interpretation:
| Bioactivity | Anacardic Acid (AA) | Cardanol | Key Experimental Findings & Context |
|---|---|---|---|
| Antibacterial Activity | Potent, particularly against Gram-positive bacteria [1] | Reduced activity after decarboxylation [1] | AA's 15-carbon unsaturated side chain is "lethal to Gram-positive bacteria" [1]. Heating AA converts it to cardanol with "reduced activity" [1]. |
| α-Glucosidase Inhibition | Highly potent [2] | Information Missing | AA congeners (AAn1, AAn2, AAn3) showed IC₅₀ values between 1.78 and 3.72 μg mL⁻¹, significantly outperforming the drug acarbose (IC₅₀ = 169.3 μg mL⁻¹). Polar groups on the aromatic ring are key for binding [2]. |
| Effects on Human Keratinocytes | Information Missing | Promotes wound healing at low concentrations [3] | Cardanol at <10 μg/mL was safe and accelerated wound closure in HaCaT cells. It enhanced cell proliferation and migration, and modulated cellular fatty acid profiles [3]. |
| Antioxidant Activity | Potent; linked to salicylic acid moiety and side chain unsaturation [4] | Lower than natural CNSL rich in AA [5] | The triene form of AA (most unsaturated) showed the strongest antioxidant activity. Acetylation of AA's phenolic hydroxyl significantly decreases this activity [5] [4]. |
| Antifungal Activity | Active; influenced by side chain linearity [4] | Information Missing | Contrary to other activities, the monoene AA (most linear side chain) exhibited the strongest antifungal effect, highlighting the role of molecular shape [4]. |
| Acetylcholinesterase (AChE) Inhibition | Active; increases with unsaturation [4] | Information Missing | The triene form of AA was the most effective AChE inhibitor [4]. |
| Cytotoxicity | Active; increases with unsaturation [4] | Information Missing | The triene AA showed the highest toxicity against Artemia salina [4]. |
To ensure reproducibility, here are the methodologies from the cited studies.
This protocol is based on a 2025 study using the human keratinocyte cell line (HaCaT) to assess cardanol's safety and therapeutic potential for skin cells [3].
This protocol is based on a 2024 study evaluating anacardic acids as potential hypoglycemic agents [2].
This protocol, from a 2017 study, involves isolating different AA constituents to evaluate how the side chain's unsaturation affects various biological activities [4].
The difference in bioactivity stems from their fundamental chemical structures. The workflow below illustrates the relationship and key activity changes.
Irritant